6-Amino-3-chloro-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
6-amino-3-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSMLAOLXKYKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874782-54-4 | |
| Record name | 874782-54-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Amino-3-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3-chloro-2-fluorobenzoic acid is a key building block in medicinal chemistry, valued for its unique substitution pattern that imparts desirable properties to a range of pharmacologically active molecules. This guide provides a comprehensive overview of a primary and reliable synthetic pathway to this compound. It delves into the mechanistic underpinnings of the reaction steps, offers detailed experimental protocols, and discusses critical process considerations to ensure high yield and purity. The synthesis is presented as a two-step sequence commencing with the nitration of 2-chloro-6-fluorobenzoic acid, followed by the selective reduction of the resulting nitro intermediate. This document is intended to serve as a practical resource for chemists in research and development, providing the necessary technical insights for the successful laboratory-scale synthesis of this important intermediate.
Introduction
Substituted anthranilic acids are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions. This compound, with its distinct arrangement of functional groups, is a sought-after precursor for the synthesis of complex heterocyclic systems and other targeted therapeutics. A robust and well-characterized synthetic route is therefore essential for its accessibility in research and pharmaceutical development.
This guide outlines a common and effective pathway for the preparation of this compound. The synthesis begins with the commercially available 2-chloro-6-fluorobenzoic acid, which undergoes electrophilic nitration to introduce a nitro group at the 3-position, yielding 2-chloro-6-fluoro-3-nitrobenzoic acid. The subsequent and final step involves the selective reduction of this nitro group to an amine, affording the target molecule. The causality behind the choice of reagents and reaction conditions for each step is discussed to provide a deeper understanding of the process.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved in two sequential steps from 2-chloro-6-fluorobenzoic acid.
Caption: Overall two-step synthesis pathway.
Part 1: Nitration of 2-Chloro-6-fluorobenzoic Acid
The initial step in the synthesis is the regioselective nitration of 2-chloro-6-fluorobenzoic acid to introduce a nitro group. The directing effects of the existing substituents on the aromatic ring are crucial for the outcome of this electrophilic aromatic substitution reaction.
Mechanistic Considerations
The carboxylic acid group is a deactivating and meta-directing group. However, under the strongly acidic conditions of nitration (a mixture of concentrated sulfuric and nitric acids), it is likely protonated, further enhancing its deactivating nature. The halogen substituents (chloro and fluoro) are also deactivating but are ortho, para-directing. The interplay of these electronic effects governs the position of nitration. The position para to the fluorine and ortho to the chlorine is the most activated for electrophilic attack, leading to the desired 3-nitro product.
Experimental Protocol: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic Acid
This protocol is adapted from established procedures for the nitration of halogenated benzoic acids.[1]
Materials:
-
2-Chloro-6-fluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 2-Chloro-6-fluorobenzoic acid (e.g., 2.00 g, 11.5 mmol) in concentrated sulfuric acid (e.g., 20 mL).
-
Slowly add concentrated nitric acid (e.g., 0.53 mL, 12.6 mmol) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for one hour.
-
Carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 2-chloro-6-fluoro-3-nitrobenzoic acid as a solid. The product is often of sufficient purity (e.g., 97%) to be used directly in the next step without further purification.[1]
Part 2: Selective Reduction of 2-Chloro-6-fluoro-3-nitrobenzoic Acid
The final step is the reduction of the nitro group to an amine. The key challenge is to achieve this transformation without affecting the chloro and fluoro substituents, which can be susceptible to reduction under certain conditions (dehalogenation).
Causality in Reagent Selection
Several methods are available for the reduction of aromatic nitro groups.[2][3] The choice of reagent is critical to ensure chemoselectivity.
-
Catalytic Hydrogenation: This is a common and often clean method.
-
Palladium on Carbon (Pd/C): While effective for nitro group reduction, Pd/C can sometimes lead to dehalogenation, particularly with aryl chlorides and bromides.[3]
-
Raney Nickel: This catalyst is often preferred when halogen substituents are present as it is less prone to causing dehalogenation compared to Pd/C.[3]
-
Platinum-based catalysts: Sulfided platinum on carbon (Pt/C) can be highly selective for nitro group reduction while preserving halogens.[4] The addition of an acid to the catalytic medium has also been shown to inhibit dehalogenation during the hydrogenation of fluorinated and chlorinated benzenoid nitro compounds.
-
-
Chemical Reduction:
-
Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities, including halogens.[3][4]
-
Iron (Fe) in Acidic Media: A classic and robust method (e.g., Fe/HCl or Fe/NH₄Cl) that is highly selective for nitro group reduction.[4]
-
For this specific transformation, catalytic hydrogenation with Raney Nickel or a modified platinum catalyst, or chemical reduction with SnCl₂ or Fe/HCl are all viable and field-proven options. The choice may depend on available equipment, scale, and desired workup procedure.
Illustrative Experimental Protocol: Catalytic Hydrogenation
This protocol provides a general procedure for the catalytic hydrogenation of a halogenated nitroaromatic compound.
Materials:
-
2-Chloro-6-fluoro-3-nitrobenzoic acid
-
Raney Nickel (or another suitable catalyst)
-
Ethanol or other suitable solvent
-
Hydrogen gas
-
Filtration aid (e.g., Celite)
Procedure:
-
Charge a hydrogenation vessel with 2-chloro-6-fluoro-3-nitrobenzoic acid and a suitable solvent such as ethanol.
-
Add the Raney Nickel catalyst (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The final product can be purified by recrystallization. A common solvent system for similar amino acids is an ethanol-water mixture.[5]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot filtered.
-
Slowly add hot water to the clear filtrate until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Chloro-6-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | White to light yellow powder |
| 2-Chloro-6-fluoro-3-nitrobenzoic acid | C₇H₃ClFNO₄ | 219.56 | Solid |
| This compound | C₇H₅ClFNO₂ | 189.57 | Solid |
Conclusion
The synthesis of this compound is a straightforward yet nuanced process that hinges on the careful execution of two key transformations: electrophilic nitration and selective nitro group reduction. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can reliably produce this valuable building block in high purity and yield. The choice of reduction methodology offers flexibility, allowing for adaptation based on laboratory capabilities and specific substrate sensitivities. This guide provides a solid foundation for the synthesis of this and structurally related compounds, empowering further innovation in medicinal chemistry and drug development.
References
Unlocking the Spectroscopic Signature of 6-Amino-3-chloro-2-fluorobenzoic Acid: A Technical Guide for Researchers
Introduction: The Structural Significance of 6-Amino-3-chloro-2-fluorobenzoic Acid
This compound is a highly substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique arrangement of an electron-donating amino group and electron-withdrawing halogen substituents (chlorine and fluorine) on a benzoic acid framework imparts distinct chemical properties, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust and well-reasoned interpretation of its expected spectral signature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related compounds.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to establish the precise molecular structure and fundamental properties of the compound .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 874782-54-4 | |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [2] |
| Monoisotopic Mass | 188.99928 Da | [1] |
| InChI Key | UTSMLAOLXKYKDS-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C(=C1N)C(=O)O)F)Cl | [1] |
digraph "6-Amino-3-chloro-2-fluorobenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes with coordinates C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="C", pos="-2.5,-0.1!"]; O1 [label="O", pos="-2.5,-1.3!"]; O2 [label="O", pos="-3.7,0.4!"]; H_O2 [label="H", pos="-4.5,0!"]; N [label="N", pos="2.4,0!"]; H_N1 [label="H", pos="3.2,0.4!"]; H_N2 [label="H", pos="3.2,-0.4!"]; F [label="F", pos="2.4,2.8!"]; Cl [label="Cl", pos="-2.4,2.8!"]; H4[label="H", pos="0,3.8!"]; H5[label="H", pos="-2.1,2.5!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- O2 [label=""]; O2 -- H_O2 [label=""]; C2 -- N [label=""]; N -- H_N1 [label=""]; N -- H_N2 [label=""]; C3 -- F [label=""]; C6 -- Cl [label=""]; C4 -- H4[label=""]; C5 -- H5[label=""];
// Aromatic ring double bonds node [shape=none, label=""]; e1 [pos="0.6,0.35!"]; e2 [pos="0.6,2.45!"]; e3 [pos="-0.6,1.4!"]; C1 -- e1 [style=invis]; e1 -- C2 [style=invis]; C3 -- e2 [style=invis]; e2 -- C4 [style=invis]; C5 -- e3 [style=invis]; e3 -- C6 [style=invis]; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the two amine protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |
| ~11.0-13.0 | broad singlet | - | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet, which is exchangeable with D₂O. |
| ~7.3 - 7.5 | doublet | ~8-9 | H-4 | This proton is ortho to the electron-withdrawing chlorine atom and will be deshielded. It will be split into a doublet by the adjacent H-5. |
| ~6.8 - 7.0 | doublet | ~8-9 | H-5 | This proton is ortho to the electron-donating amino group and will be shielded. It will be split into a doublet by the adjacent H-4. |
| ~4.5 - 5.5 | broad singlet | - | -NH₂ | The amine protons are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with residual water. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the chemical environment of each of the seven carbon atoms in the molecule. The substituent effects will cause a wide dispersion of the signals.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~168 | C-7 (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155 (d, ¹JC-F ≈ 240-250 Hz) | C-2 | This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a large one-bond coupling constant. |
| ~148 | C-6 | Attached to the electron-donating amino group, this carbon will be significantly shielded compared to an unsubstituted aromatic carbon. |
| ~135 | C-3 | This carbon is attached to the chlorine atom and will be deshielded. |
| ~125 | C-4 | Aromatic CH carbon. |
| ~118 | C-5 | Aromatic CH carbon, shielded by the adjacent amino group. |
| ~115 | C-1 | The quaternary carbon attached to the carboxylic acid group. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.
Table 4: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| -110 to -130 | Aromatic C-F | The chemical shift for fluorine on an aromatic ring is typically in this range. The exact value will be influenced by the ortho-amino and meta-chloro substituents.[3] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Reference the spectrum to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A dedicated fluorine probe or a broadband probe is required.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline correction on the resulting spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3400-3500 (asymmetric) & 3300-3400 (symmetric) | N-H stretching | Two distinct bands are expected for the primary amine.[4] |
| 2500-3300 (broad) | O-H stretching | The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding. |
| ~1700 | C=O stretching | The carbonyl of the carboxylic acid will give a strong, sharp absorption in this region. |
| ~1600 & ~1475 | C=C aromatic stretching | These bands are characteristic of the benzene ring. |
| ~1250 | C-N stretching | The stretching vibration of the bond between the aromatic ring and the amino group. |
| ~1100-1000 | C-F stretching | A strong absorption is expected for the carbon-fluorine bond. |
| ~800-600 | C-Cl stretching | The carbon-chlorine bond will have a characteristic absorption in the fingerprint region. |
Experimental Protocol for IR Spectroscopy (KBr Pellet Technique)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 6: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 189/191 | [M]⁺˙ | - | C₇H₅ClFNO₂⁺˙ |
| 172/174 | [M-OH]⁺ | OH | C₇H₄ClFNO⁺ |
| 144/146 | [M-COOH]⁺ | COOH | C₆H₅ClFN⁺ |
| 109 | [C₆H₄FN]⁺ | Cl | C₆H₄FN⁺ |
| 111 | [C₅H₂FN]⁺˙ | Cl, HCN | C₅H₂FN⁺˙ |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 189/191) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is initiated by the formation of the molecular ion, [M]⁺˙. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility for gas chromatography.
-
Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the elution of the analyte.
-
MS Analysis: As the compound elutes from the GC column, it enters the MS source. Ionize the sample using a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The characteristic isotopic pattern of chlorine should be used to identify chlorine-containing fragments.[5]
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous structures, this document offers a solid foundation for the identification and characterization of this important chemical entity. The provided experimental protocols serve as a practical starting point for researchers. It is recommended that experimental data be acquired for definitive structural confirmation and to further enrich the scientific understanding of this versatile molecule.
References
Solubility and stability of 6-Amino-3-chloro-2-fluorobenzoic acid
An In-Depth Technical Guide to the Solubility and Stability of 6-Amino-3-chloro-2-fluorobenzoic Acid for Drug Development Professionals
Executive Summary
This compound is a substituted anthranilic acid derivative that represents a valuable scaffold in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogens, imparts a complex physicochemical profile that is critical for its application. However, a significant gap exists in the public domain regarding its fundamental properties, specifically its solubility and chemical stability. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing this molecule. It moves beyond a simple recitation of facts to establish a logical, field-proven methodology for determining these critical parameters. We will explore the theoretical underpinnings of the molecule's behavior, provide detailed, self-validating experimental protocols for solubility and stability assessment, and outline the development of a robust analytical method for its quantification. This guide is intended to empower researchers, scientists, and drug development professionals to unlock the full potential of this and structurally related compounds.
Molecular Profile of this compound
A thorough understanding of a molecule's intrinsic properties is the foundation of all subsequent experimental work. The arrangement of functional groups on the benzene ring dictates its reactivity, solubility, and potential degradation pathways.
Chemical Structure and Predicted Physicochemical Properties
The structure combines an acidic carboxylic acid, a basic amino group, and electron-withdrawing halogens. This configuration suggests a zwitterionic character at physiological pH and complex intermolecular bonding capabilities. While experimental data is scarce, we can predict key properties based on its structure.
Table 1: Physicochemical Properties of this compound and Related Isomers.
| Property | This compound | 2-Amino-6-chloro-3-fluorobenzoic Acid[1][2][3] | Notes |
|---|---|---|---|
| Molecular Formula | C₇H₅ClFNO₂ | C₇H₅ClFNO₂ | Identical for isomers. |
| Molecular Weight | 189.57 g/mol | 189.57 g/mol | Identical for isomers. |
| CAS Number | Not readily available | 1039815-76-3 | Highlights the importance of specifying the exact isomer. |
| Calculated XLogP3 | N/A | 1.8 | Indicates moderate lipophilicity.[2] |
| Appearance | Predicted: Solid | Solid | Typical for small aromatic acids.[1] |
| pKa (Predicted) | ~2-3 (Carboxyl), ~3-4 (Amino) | ~2-3 (Carboxyl), ~3-4 (Amino) | Halogen substitution lowers the pKa of both groups. |
The Causality of Functional Groups on Molecular Behavior
The interplay between the substituents is key to anticipating the molecule's behavior:
-
Carboxylic Acid (-COOH): This group is acidic and a primary site for hydrogen bonding, contributing to solubility in polar and basic media.
-
Amino Group (-NH₂): As a basic group, it allows for salt formation and solubility in acidic media. Its proximity to the ortho-fluoro and meta-chloro substituents will significantly lower its basicity compared to aniline.
-
Halogens (-F, -Cl): The fluorine and chlorine atoms increase lipophilicity and can participate in halogen bonding. Their electron-withdrawing nature impacts the acidity and basicity of the other functional groups. Studies on related ortho-chloro and fluoro-substituted benzoic acids reveal that intramolecular hydrogen bonds, such as between the carboxylic proton and an ortho-halogen, can stabilize specific conformers, influencing crystal packing and solubility.[4][5][6]
Caption: Annotated functional groups of the target molecule.
A Framework for Comprehensive Solubility Assessment
Solubility is a gatekeeper property in drug development, directly influencing bioavailability and formulation strategies. A multi-faceted approach is required to build a complete solubility profile.
Kinetic vs. Thermodynamic Solubility: The "Why"
It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measured early in discovery, it reflects the concentration at which a compound precipitates from a supersaturated stock solution (often in DMSO) upon dilution in aqueous buffer. It's a high-throughput assessment of how "fast" a compound dissolves and precipitates.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours). This is the gold-standard measurement required for late-stage development and formulation. Our focus here is on the authoritative thermodynamic method.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately quantified.
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a series of vials containing the desired solvents (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, Water, Ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is critical to ensure the system reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant. Causality Check: This step is critical; any contamination with solid particles will artificially inflate the solubility value.
-
Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.
-
Validation: To confirm equilibrium was reached, a second sample can be taken at a later time point (e.g., 48 hours vs. 24 hours). If the concentration is unchanged, equilibrium has been achieved.
Anticipated Solubility Profile
Based on analogs, we can predict a solubility profile that will be heavily pH-dependent due to the presence of both acidic and basic functional groups.
Table 2: Predicted Thermodynamic Solubility Profile.
| Solvent System | Predicted Solubility Range | Rationale |
|---|---|---|
| Aqueous Buffer (pH < 2) | Moderate to High | The amino group will be protonated (-NH₃⁺), forming a soluble salt. |
| Aqueous Buffer (pH 4-6) | Low | The molecule will be near its isoelectric point, existing as a less soluble zwitterion. |
| Aqueous Buffer (pH > 8) | Moderate to High | The carboxylic acid will be deprotonated (-COO⁻), forming a soluble salt. |
| DMSO, DMF | High | These polar aprotic solvents are excellent at disrupting crystal lattice forces. Analogous compound 2-amino-5-fluorobenzoic acid is highly soluble in DMSO and DMF (~30 mg/mL).[7] |
| Ethanol | Moderate | A polar protic solvent capable of hydrogen bonding. The solubility of 2-amino-5-fluorobenzoic acid in ethanol is ~20 mg/mL.[7] |
Caption: Workflow for Thermodynamic Solubility Determination.
A Framework for Chemical Stability Profiling
Understanding a molecule's liabilities is essential for defining storage conditions, predicting shelf-life, and identifying potential toxic degradants. Forced degradation (stress testing) is the industry-standard approach.
Rationale for Forced Degradation
The objective is not to destroy the molecule completely, but to induce ~5-20% degradation. This level of degradation is sufficient to produce and detect the primary degradation products, which is essential for developing a stability-indicating analytical method—a method that can resolve the parent compound from all its significant degradants.
Experimental Protocols for Stress Testing
A solution of the compound (~1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is subjected to the following conditions in parallel. A control sample is stored at 5°C in the dark.
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for several hours.
-
Neutral Hydrolysis: Use water and heat at 60-80°C for several hours.
-
Oxidation: Add 3-30% H₂O₂ and keep at room temperature. Expertise Note: The amino group is particularly susceptible to oxidation.
-
Thermal Stress: Expose the solid powder to dry heat (e.g., 105°C).
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A structurally similar compound, 2-chloro-6-fluorobenzoic acid, was shown to undergo prompt decarboxylation upon UV excitation.[6]
Predicted Degradation Pathways
Based on the molecule's structure and data from analogs, the most likely degradation pathways are:
-
Photolytic Decarboxylation: Loss of CO₂ from the carboxylic acid group, especially under UV light, to form 5-amino-2-chloro-1-fluorobenzene.[6]
-
Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation, potentially forming N-oxides or phenolic derivatives.
-
Hydrolysis: While the amide bond is absent, extreme pH and heat could potentially lead to dehalogenation, though this is generally less common than other pathways.
Caption: Workflow for a Forced Degradation Study.
Core Analytical Methodology: A Stability-Indicating HPLC-UV Method
A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application due to its precision, accuracy, and ability to separate complex mixtures.
Method Development and Validation: A Self-Validating System
The goal is to create a method that is specific for the parent compound and can resolve it from all process impurities and degradation products.
Table 3: Starting Parameters for HPLC-UV Method Development.
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
|---|---|---|
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | C18 is a versatile stationary phase for moderately polar compounds. Adjust particle size for efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization and good peak shape for the acidic analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better peak shape and lower UV cutoff. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | A gradient is essential to elute both the polar parent compound and potentially more lipophilic degradants. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controls retention time stability. Can be adjusted to improve peak resolution. |
| Detection Wavelength | ~250-280 nm | Aromatic aminobenzoic acids typically have strong absorbance in this range. A full UV scan should be run to find the λmax.[8] |
| Injection Volume | 5-10 µL | A small volume minimizes peak distortion. |
Protocol for Method Validation
Once initial parameters are set, the method must be validated according to ICH guidelines. This involves:
-
Specificity: Injecting the stressed samples to prove that the parent peak is resolved from all degradant peaks (peak purity analysis using a photodiode array detector is essential).
-
Linearity: Analyzing a series of standards across a range of concentrations (e.g., 0.1 - 100 µg/mL) to demonstrate a linear relationship between concentration and peak area (R² > 0.998).[8]
-
Accuracy: Determining the recovery of the analyte in a spiked sample matrix (typically 98-102%).
-
Precision: Assessing the variability of results from multiple injections of the same sample (Repeatability) and on different days (Intermediate Precision), with a relative standard deviation (%RSD) of < 2%.
Caption: Logical workflow for analytical method development.
Summary and Recommendations
While direct experimental data for this compound is not widely published, a robust scientific framework allows for its thorough characterization. By leveraging data from structural analogs and applying systematic, field-proven methodologies, researchers can confidently determine its solubility and stability profiles.
Key Recommendations:
-
Storage: Based on its potential for photodecarboxylation and oxidation, the compound should be stored as a solid in a cool, dark place under an inert atmosphere. Aqueous stock solutions should be prepared fresh.[7]
-
Solvent Selection: For biological assays, DMSO is a suitable solvent for creating high-concentration stock solutions. Subsequent dilutions should be carefully managed to avoid precipitation.
-
Analytical Vigilance: The development of a validated, stability-indicating HPLC method is not optional; it is a prerequisite for generating trustworthy solubility and stability data.
-
Isomer Confirmation: Given the existence of multiple isomers, it is imperative to confirm the exact structure of the material being tested using techniques like NMR before commencing any characterization studies.
This guide provides the necessary protocols and scientific rationale to empower researchers to fill the existing data gap and effectively utilize this compound in their development programs.
References
- 1. 2-Amino-6-chloro-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1039815-76-3|2-Amino-6-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Potential Biological Activities of 6-Amino-3-chloro-2-fluorobenzoic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-amino-3-chloro-2-fluorobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid ring offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. This technical guide provides an in-depth exploration of the potential biological activities of derivatives of this core structure, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. Drawing upon established synthetic methodologies and bio-evaluation protocols for analogous compounds, this document serves as a comprehensive resource for researchers seeking to unlock the therapeutic potential of this versatile chemical scaffold. We will delve into the rationale behind proposed derivatization strategies, provide detailed experimental workflows, and present data in a clear and actionable format to guide future research and development efforts.
The this compound Scaffold: A Privileged Starting Point
The this compound moiety is a highly functionalized aromatic system that presents multiple avenues for chemical modification. The carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups. The amino group can be acylated, alkylated, or serve as a nucleophile in various coupling reactions. The fluorine and chlorine atoms contribute to the compound's lipophilicity and can influence its binding affinity and metabolic stability.[1] This trifecta of reactive sites, coupled with the inherent biological relevance of substituted benzoic acids, makes this scaffold particularly attractive for medicinal chemistry campaigns.
Potential Anticancer Activity
Substituted aminobenzoic acid and benzothiazole derivatives have demonstrated significant potential as anticancer agents.[2][3] By leveraging the this compound core, novel compounds with potent and selective antiproliferative activity can be designed.
Rationale for Derivatization: Targeting Key Cancer Pathways
One promising strategy involves the synthesis of quinazolinone derivatives. Quinazolinones are known to interact with various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, which are often dysregulated in cancer.[3][4] The synthesis of quinazolin-4(3H)-one derivatives from the core scaffold could lead to compounds that induce cell cycle arrest and apoptosis in cancer cells.[3]
Another approach is the incorporation of a benzothiazole moiety, which has been associated with a broad spectrum of antitumor activities.[2][5] The amino group of the core scaffold can be used to construct a 2-aminobenzothiazole ring, which can then be further functionalized.
Proposed Synthetic Workflow
The following diagram outlines a proposed synthetic pathway for generating quinazolinone derivatives from this compound.
Caption: Synthetic pathway for quinazolinone derivatives.
Experimental Protocol: In Vitro Anticancer Activity Screening
Objective: To evaluate the antiproliferative activity of synthesized derivatives against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Data Presentation: Comparative Anticancer Activity
| Compound ID | Derivative Class | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| Lead Compound | Quinazolinone | Data to be generated | Data to be generated | Data to be generated |
| Control (Doxorubicin) | Anthracycline | Reference value | Reference value | Reference value |
Potential Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes.[6][7] Derivatives of fluorinated benzoic acids and related heterocyclic systems have shown promise as anti-inflammatory agents.[6][7][8]
Rationale for Derivatization: Targeting Cyclooxygenase (COX) Enzymes
The derivatization of the carboxylic acid moiety into amides or esters can lead to compounds with potent anti-inflammatory activity and reduced gastrointestinal side effects, a common issue with traditional NSAIDs.[7] The synthesis of benzoxazolinone or benzothiazole derivatives from the core scaffold could yield selective COX-2 inhibitors.[6][7]
Proposed Synthetic Workflow
The following diagram illustrates a general workflow for synthesizing amide derivatives.
Caption: Synthesis of amide derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment
Objective: To evaluate the in vivo anti-inflammatory efficacy of the synthesized compounds.
Methodology (Carrageenan-induced Paw Edema Model):
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The test compounds or a standard drug (e.g., Diclofenac) are administered orally or intraperitoneally.[8]
-
Induction of Edema: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
Data Presentation: Comparative Anti-inflammatory Efficacy
| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Test Compound 1 | 10 | Data to be generated |
| Test Compound 2 | 10 | Data to be generated |
| Diclofenac | 10 | Reference value |
| Control | - | 0% |
Potential Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Fluorinated quinolones and various benzoic acid derivatives have a long history of use as effective antibacterial drugs.[9] The this compound scaffold can be a building block for novel compounds with potent antimicrobial properties.[10][11]
Rationale for Derivatization: Targeting Bacterial Cell Processes
The synthesis of hydrazide-hydrazone derivatives from the carboxylic acid group can lead to compounds with significant antibacterial and antifungal activity.[10][12] Schiff base derivatives of the amino group have also been shown to possess antimicrobial properties.[11] These modifications can interfere with essential bacterial enzymes or disrupt cell wall synthesis.
Proposed Synthetic Workflow
The following diagram shows a pathway for the synthesis of hydrazide-hydrazone derivatives.
Caption: Synthesis of hydrazide-hydrazone derivatives.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
Methodology (Broth Microdilution Method):
-
Microbial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) are used.[11][13]
-
Preparation of Inoculum: Bacterial and fungal suspensions are prepared and adjusted to a specific turbidity.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation and Incubation: The microbial inoculum is added to each well, and the plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound 1 | Data to be generated | Data to be generated | Data to be generated |
| Test Compound 2 | Data to be generated | Data to be generated | Data to be generated |
| Ciprofloxacin | Reference value | Reference value | N/A |
| Fluconazole | N/A | N/A | Reference value |
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries, increasing the probability of identifying lead compounds with desirable biological activities. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these derivatives. Future research should focus on optimizing the identified lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. jocpr.com [jocpr.com]
- 7. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
A Senior Application Scientist's Guide to 6-Amino-3-chloro-2-fluorobenzoic Acid for Advanced Research and Development
This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals interested in the procurement and application of 6-Amino-3-chloro-2-fluorobenzoic acid (CAS No. 874782-54-4). This halogenated anthranilic acid derivative is a valuable building block in medicinal chemistry and materials science, offering a unique combination of reactive functional groups. This guide provides a comprehensive overview of its commercial suppliers, key chemical properties, potential applications, and critical considerations for its procurement and quality control.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a polysubstituted aromatic compound featuring an amino group, a carboxylic acid, a chlorine atom, and a fluorine atom. This specific arrangement of functional groups makes it a highly versatile reagent in organic synthesis. The presence of fluorine, in particular, is of high interest in drug discovery, as it can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
The strategic placement of the amino and carboxylic acid groups allows for a variety of chemical transformations, including amide bond formation, cyclization reactions to form heterocyclic systems, and participation in cross-coupling reactions. These characteristics make it a sought-after intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][3]
Commercial Suppliers and Procurement Landscape
The availability of high-quality starting materials is paramount for reproducible and successful research. This compound is available from a select number of specialized chemical suppliers. However, it is important to note that availability can be subject to regional restrictions and stock limitations. Researchers should always verify the current stock status and lead times directly with the suppliers.
Below is a summary of identified commercial suppliers for this compound (CAS No. 874782-54-4):
| Supplier | Distributor(s) | CAS Number | Notes |
| Ambeed, Inc. | Sigma-Aldrich | 874782-54-4 | Availability may be region-dependent. |
| BLD Pharmatech | Sigma-Aldrich | 874782-54-4 | Offered through major distributors.[4][5] |
| ChemScene | Direct | 874782-54-4 | Specialist in chemical building blocks.[6] |
Procurement Strategy:
Given the specialized nature of this compound, it is advisable to:
-
Request a Certificate of Analysis (CoA): Always request a lot-specific CoA to verify the purity and identity of the compound.[7][8][9]
-
Inquire about Synthesis Route: Understanding the synthetic origin can provide insights into potential impurities.
-
Evaluate Lead Times: For project planning, confirm the delivery timeline, especially for larger quantities.
Synthesis and Chemical Reactivity
A hypothetical synthetic workflow is outlined below:
A potential synthetic workflow for this compound.
The reactivity of this compound is dictated by its functional groups:
-
Amino Group: Acts as a nucleophile and a base, readily participating in acylation, alkylation, and diazotization reactions.
-
Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, and can participate in decarboxylation under certain conditions.
-
Aromatic Ring: The electron-donating amino group activates the ring towards electrophilic substitution, while the halogens are deactivating but ortho-, para-directing. The interplay of these groups governs the regioselectivity of further substitutions.
Applications in Research and Drug Discovery
Halogenated and, particularly, fluorinated anthranilic acid derivatives are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[1][13] The incorporation of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[1]
Potential applications of this compound include:
-
Synthesis of Heterocyclic Scaffolds: It can serve as a precursor for the synthesis of quinolines, quinazolines, and other heterocyclic systems that form the core of many pharmaceutical agents.
-
Fragment-Based Drug Discovery (FBDD): As a well-defined chemical entity with desirable physicochemical properties, it can be used as a fragment for screening against biological targets.
-
Development of Novel Therapeutics: Its derivatives could be investigated for a range of therapeutic areas, including oncology, inflammation, and infectious diseases, where halogenated aromatics have shown promise.[14]
-
Materials Science: The rigid, functionalized aromatic core can be utilized in the synthesis of novel polymers, dyes, or metal-organic frameworks (MOFs).[14][15]
Quality Control and Analytical Characterization
For any research application, especially in drug discovery, the purity and identity of starting materials are non-negotiable. A comprehensive quality control (QC) process for this compound should include a battery of analytical tests.
Typical Quality Control Parameters:
| Analytical Technique | Parameter Measured | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity (area %) | ≥ 97% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and identification of impurities | Conforms to structure |
| Mass Spectrometry (MS) | Molecular weight confirmation | Conforms to expected m/z |
| Infrared (IR) Spectroscopy | Presence of key functional groups | Conforms to reference spectrum |
| Melting Point | Physical property and purity indicator | Sharp, within a narrow range |
| Karl Fischer Titration | Water content | ≤ 0.5% |
The following workflow illustrates a typical process for the quality control and procurement of a specialized chemical like this compound:
A workflow for the procurement and quality control of this compound.
By adhering to a stringent procurement and quality control process, researchers can ensure the integrity of their starting materials, which is a critical factor for the success and reproducibility of their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 4. This compound | 874782-54-4 [sigmaaldrich.com]
- 5. 874782-54-4|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Page loading... [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-Amino-6-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. ossila.com [ossila.com]
- 15. innospk.com [innospk.com]
An In-depth Technical Guide to the Reaction Mechanism for the Formation of 6-Amino-3-chloro-2-fluorobenzoic acid
Introduction
6-Amino-3-chloro-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern, featuring an amino group ortho to a carboxylic acid and flanked by fluorine and chlorine atoms, makes it a valuable building block for creating complex molecular architectures.[1][2] The presence of halogens, particularly fluorine, can significantly influence a drug molecule's pharmacokinetic properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This guide provides a detailed examination of the plausible reaction mechanism for the formation of this important compound, offering insights for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway and Core Reaction Mechanism
The most probable synthetic route to this compound involves a regioselective nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated precursor. A logical starting material for this synthesis is 2,3-dichloro-6-fluorobenzoic acid. The core of this transformation is the displacement of a chlorine atom by an amino group.
The overall reaction can be summarized as follows:
2,3-dichloro-6-fluorobenzoic acid + NH3 → this compound + HCl
The mechanism for this reaction proceeds via a two-step addition-elimination pathway, which is characteristic of nucleophilic aromatic substitutions on electron-deficient aromatic rings.[3][4][5][6]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of ammonia (or an ammonia equivalent) on the electron-deficient aromatic ring. The aromatic ring is rendered electrophilic by the presence of the electron-withdrawing carboxylic acid and halogen substituents.[4][5][6] The nucleophile attacks the carbon atom bearing a leaving group, in this case, a chlorine atom. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]
The choice of which chlorine atom is displaced is governed by the electronic effects of the substituents on the ring. The carboxylic acid group (-COOH) and the fluorine atom (-F) are both electron-withdrawing groups, which activate the ring towards nucleophilic attack.[3][4][5] The fluorine atom, being the most electronegative element, strongly activates the ortho and para positions to it. In 2,3-dichloro-6-fluorobenzoic acid, the carbon at the 6-position is ortho to the fluorine atom and para to the chlorine atom at the 3-position, making it the most electrophilic site and thus the most susceptible to nucleophilic attack.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second step of the mechanism, the leaving group, a chloride ion, is expelled from the Meisenheimer complex.[3][6] This step restores the aromaticity of the ring and results in the formation of the final product, this compound. The departure of the leaving group is the rate-determining step in many SNAr reactions.[7]
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step reaction mechanism for the formation of this compound.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, based on similar reported procedures for the amination of halo-benzoic acids.[8][9][10][11][12]
Materials:
-
2,3-dichloro-6-fluorobenzoic acid
-
Aqueous ammonia (e.g., 25-30% solution)
-
Copper catalyst (e.g., copper(I) oxide or copper bronze)
-
Solvent (e.g., water or a high-boiling point organic solvent like 2-ethoxyethanol)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 2,3-dichloro-6-fluorobenzoic acid, the solvent, and the copper catalyst.
-
Addition of Ammonia: Add an excess of aqueous ammonia to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 150°C to 220°C.[10] The reaction is maintained at this temperature under pressure for several hours until completion, which can be monitored by techniques such as TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully vent any excess pressure.
-
Filter the mixture to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
-
Purification:
-
Dissolve the crude product in an aqueous solution of sodium hydroxide.
-
Treat with charcoal to decolorize, if necessary, and filter.
-
Re-precipitate the product by acidifying the filtrate with hydrochloric acid.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Starting Material | 2,3-dichloro-6-fluorobenzoic acid | - |
| Reagent | Aqueous Ammonia (excess) | [10] |
| Catalyst | Copper(I) or Copper(II) salts | [10] |
| Temperature | 150 - 220 °C | [10] |
| Reaction Time | Several hours | [8] |
| Reported Yields (analogous reactions) | up to 99% | [8][11] |
Conclusion
The formation of this compound is achieved through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. Understanding the intricacies of the addition-elimination mechanism, including the formation of the critical Meisenheimer complex and the factors governing regioselectivity, is paramount for optimizing the synthesis of this and other similarly substituted aromatic compounds. The protocol provided, based on established methodologies for related transformations, offers a robust starting point for the laboratory-scale synthesis of this valuable intermediate. Further process development and optimization would be necessary for large-scale industrial production, focusing on catalyst efficiency, reaction kinetics, and purification strategies.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. youtube.com [youtube.com]
- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 11. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
Hazards and safety precautions for 6-Amino-3-chloro-2-fluorobenzoic acid
An In-depth Technical Guide to the Hazards and Safety Precautions for 6-Amino-3-chloro-2-fluorobenzoic acid
Authored by: Gemini, Senior Application Scientist
Introduction: this compound is a halogenated aminobenzoic acid derivative. Such molecules are valuable building blocks in medicinal chemistry and materials science, often serving as precursors for the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The presence of multiple functional groups—an amine, a carboxylic acid, and two different halogens on an aromatic ring—confers specific reactivity but also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound and outlines detailed safety protocols for its handling, storage, and disposal, tailored for researchers and drug development professionals.
Disclaimer: Specific toxicological data for this compound is not extensively published. The following hazard assessment is based on data from structurally similar compounds, including its isomers. Researchers must always consult the most current Safety Data Sheet (SDS) provided by the supplier for the specific batch in use.
Section 1: Hazard Identification and GHS Classification
The primary hazards associated with aminohalobenzoic acids involve irritation to the skin, eyes, and respiratory system, as well as potential acute toxicity if ingested.[2] Based on data from close isomers like 6-amino-2-chloro-3-fluorobenzoic acid and 2-Amino-3-chloro-5-fluorobenzoic acid, the expected GHS classification for this compound is summarized below.[2][3]
| GHS Classification | Pictogram | Signal Word | Hazard Statement Codes & Descriptions |
| Acute Toxicity, Oral (Category 3/4) | GHS06 / GHS07 | Danger or Warning | H301/H302: Toxic or Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2][3] |
Section 2: Toxicological Profile and Health Effects
The chemical structure suggests specific toxicological endpoints that laboratory personnel must be aware of.
-
Acute Oral Toxicity: Data on analogous compounds indicate that this substance is likely toxic or harmful if swallowed.[2] Ingestion can lead to adverse systemic effects, and immediate medical attention is critical.
-
Skin Irritation: As a Category 2 skin irritant, direct contact is expected to cause inflammation, redness, and itching.[4][5] Prolonged or repeated exposure could potentially lead to more severe dermal effects. The causality stems from the acidic nature of the carboxylic acid and the reactivity of the halogenated aromatic ring, which can interact with skin proteins and lipids.
-
Eye Irritation: This compound is classified as a serious eye irritant. Accidental contact with the eyes can cause significant redness, watering, and pain, with a risk of serious damage if not addressed immediately.[4] The fine, dusty nature of the solid form increases the risk of airborne particles reaching the eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6][7] This is a common hazard for powdered organic acids and amines.
No data is currently available to classify this compound's carcinogenic, mutagenic, or reproductive toxicity effects.[7][8] However, the absence of data does not signify the absence of hazard, and the compound should be handled as if its long-term toxicological properties have not been fully investigated.[6][9]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, minimizing operator exposure.
-
Chemical Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust, which may cause respiratory irritation (H335).[2]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Proximity to Safety Equipment: An eyewash station and safety shower must be located in the immediate vicinity of the workstation where the chemical is handled.[6][10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile, and inspect them for tears or pinholes before each use. Use proper glove removal technique to avoid contaminating the skin.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.
-
-
Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required.[11] However, if engineering controls are insufficient or during a large-scale spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Contaminated clothing should be removed immediately and washed before reuse.[6][10]
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions
-
Container: Keep the container tightly closed to prevent absorption of moisture.[6][10]
-
Environment: Store in a dry, cool, and well-ventilated area.[6][10][11] A refrigerator is a suitable storage location.[3]
-
Segregation: Store away from incompatible materials.
Incompatible Materials
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions.[6][10]
Section 5: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of accidental exposure or release.
Workflow for Accidental Exposure
Caption: Workflow for Emergency Response to Accidental Exposure.
Detailed First-Aid Measures
-
After Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If the person feels unwell, seek medical attention.[6] If breathing stops, provide artificial respiration.[9]
-
After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][10] If skin irritation occurs, get medical advice/attention.
-
After Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2]
-
After Ingestion: Do NOT induce vomiting.[2] Clean mouth with water and seek immediate medical assistance.[6][10]
Spill Response
-
Small Spills: Evacuate unnecessary personnel.[2] Ensure adequate ventilation.[10] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[6][10]
-
Large Spills: Evacuate the area.[2] Prevent the chemical from entering drains or waterways.[11] Contact emergency services and follow their guidance. Only personnel equipped with appropriate respiratory and skin protection should intervene.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][11]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[6][9][10]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][10]
Section 6: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6][9]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[6][10] Do not empty into drains or release into the environment.[10][11]
References
- 1. ossila.com [ossila.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 6-Amino-2-chloro-3-fluorobenzoic Acid | 681459-97-2 [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 6-Amino-3-chloro-2-fluorobenzoic acid in Modern Medicinal Chemistry
Introduction: The Anthranilic Acid Scaffold and the Rise of Strategic Substitution
Anthranilic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds. Their inherent ability to act as versatile building blocks, owing to the ortho-disposed amino and carboxylic acid functionalities, allows for the construction of diverse heterocyclic systems and complex molecular architectures. However, the evolution of drug discovery demands a more nuanced approach than simply employing the parent scaffold. The strategic introduction of substituents onto the anthranilic acid ring is a critical tactic for modulating physicochemical properties, metabolic stability, and target engagement.[1][2]
This guide focuses on a particularly valuable derivative: 6-Amino-3-chloro-2-fluorobenzoic acid . The specific arrangement of the chloro and fluoro groups on this molecule is not arbitrary; it is a deliberate design element that imparts unique electronic and steric properties.[3] The electron-withdrawing nature of the halogens significantly influences the reactivity of the amino and carboxylic acid groups, while their steric bulk can dictate conformational preferences and interactions within a biological target's binding pocket.
This document will provide an in-depth exploration of the applications of this compound, offering detailed protocols and the scientific rationale behind its use in the synthesis of advanced intermediates and potential therapeutic agents.
Chapter 1: Physicochemical Properties and Synthetic Rationale
The utility of this compound stems from the interplay of its substituents.[4] Understanding these influences is key to predicting its reactivity and leveraging its full potential.
Table 1: Key Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (approx.) | LogP (predicted) |
| This compound | C₇H₅ClFNO₂ | 189.57[5] | ~3.5 | ~2.34[6] |
| Anthranilic acid | C₇H₇NO₂ | 137.14 | ~4.9 | ~1.2 |
| 2-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58[7] | ~4.1 | ~1.7 |
| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | ~4.3 | ~1.5 |
Note: pKa and LogP values are estimations and can vary based on experimental conditions.
The presence of both fluorine and chlorine has a profound impact:
-
Fluorine's Influence: The highly electronegative fluorine atom at the 2-position significantly lowers the pKa of the carboxylic acid, making it more acidic than unsubstituted anthranilic acid.[3] This can be advantageous in certain reaction conditions and can influence the compound's pharmacokinetic profile.[1][8] The incorporation of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3]
-
Chlorine's Contribution: The chlorine atom at the 3-position provides additional electron-withdrawing character and steric bulk. This can be exploited to direct further reactions and to probe for specific interactions in a binding site.[3]
-
Synergistic Effects: The combination of these halogens creates a unique electronic environment that can enhance the reactivity of the amine in certain nucleophilic substitution reactions while also providing a handle for further diversification through cross-coupling chemistries.
Chapter 2: Application in the Synthesis of Bioactive Heterocycles
A primary application of this compound is in the synthesis of substituted quinazolinones and related heterocyclic systems. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors and anti-cancer agents.[9][10]
Protocol 1: Synthesis of a 6-Chloro-7-fluoro-substituted Quinazolinone Intermediate
This protocol details a common synthetic route leveraging the unique reactivity of this compound. The synthesis generally proceeds through a two-step sequence involving the formation of a benzoxazinone intermediate, followed by condensation with a primary amine.[11]
Workflow Diagram:
Caption: Synthetic workflow for a substituted quinazolinone.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as pyridine, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Formation of the Benzoxazinone Intermediate: After the addition of the acyl chloride, the reaction mixture is typically stirred at room temperature for a few hours and then heated to reflux in a dehydrating agent like acetic anhydride to facilitate the cyclization to the benzoxazinone intermediate.[14][15]
-
Rationale (Trustworthiness): The formation of the benzoxazinone is a key intermediate step. Monitoring the reaction by TLC or LC-MS is a self-validating step to ensure the reaction has gone to completion before proceeding to the next step.
-
-
Work-up and Isolation of the Intermediate: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water. The solid intermediate can be collected by filtration and washed to remove impurities.
-
Condensation to the Quinazolinone: The isolated benzoxazinone intermediate (1.0 eq) is then dissolved in a solvent like pyridine or DMF, and the desired primary amine (1.2 eq) is added. The mixture is heated to facilitate the condensation and ring-opening/ring-closing cascade to form the final quinazolinone product.[11]
-
Rationale (Authoritative Grounding): This condensation reaction is a versatile method for introducing a wide variety of substituents at the 3-position of the quinazolinone core, which is crucial for building libraries of compounds for drug discovery.[11]
-
-
Isolation of the Final Product: After the reaction is complete, the mixture is cooled, and the product is isolated, often by precipitation and filtration. The crude product can then be purified by recrystallization or column chromatography.
Chapter 3: Leveraging Halogenation for Further Diversification
The chloro and fluoro substituents on the this compound scaffold are not merely passive modulators of properties; they are active participants in further chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol demonstrates how the chlorine atom can be selectively targeted for a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group, a common strategy in fragment-based drug discovery and lead optimization.[16] While aryl chlorides are less reactive than bromides or iodides, successful coupling can be achieved with the appropriate choice of catalyst and conditions.[17]
Logical Relationship Diagram:
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine the this compound derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., SPhos, 2-6 mol%), and a base, typically a strong one like potassium phosphate (K₃PO₄, 2.0-3.0 eq).[16]
-
Solvent Addition and Degassing: Add a mixture of degassed solvents, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[16] Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Rationale (Trustworthiness): Degassing is a crucial self-validating step to remove dissolved oxygen, which can poison the catalyst and lead to undesired side reactions, such as the homocoupling of the boronic acid.
-
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 8-24 hours.[16] Monitor the progress of the reaction by TLC or LC-MS.
-
Rationale (Expertise & Experience): Higher temperatures are generally required to activate the C-Cl bond for oxidative addition to the palladium center. The choice of temperature and reaction time can be optimized based on the specific substrates being used.
-
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.[18][19]
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic advantage for modulating the physicochemical and biological properties of target molecules. The protocols detailed in this guide offer a starting point for chemists to explore the potential of this scaffold in their own research. The ability to leverage its inherent reactivity for the synthesis of complex heterocyclic systems, combined with the potential for further diversification through cross-coupling reactions, ensures that this compound will continue to be a valuable tool in the design and synthesis of the next generation of therapeutic agents. As drug discovery continues to demand molecules with finely tuned properties, the strategic use of such well-defined and multi-functional building blocks will become increasingly important.
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 5. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 2-amino-3-chloro-6-fluoro | CAS#:946117-78-8 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.dk [fishersci.dk]
- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. webassign.net [webassign.net]
- 15. webassign.net [webassign.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 6-Amino-3-chloro-2-fluorobenzoic Acid
Introduction
6-Amino-3-chloro-2-fluorobenzoic acid is a polysubstituted anthranilic acid derivative poised as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern—featuring an amino group for nucleophilic attack and cyclization, a carboxylic acid for condensation reactions, and halogen atoms (Cl and F) that modulate electronic properties and offer sites for further functionalization—makes it a valuable building block in medicinal chemistry and drug discovery. The strategic placement of the fluorine atom at the 2-position and the chlorine atom at the 3-position significantly influences the reactivity of the adjacent amino and carboxyl groups, providing a unique scaffold for constructing complex molecular architectures.
This guide provides detailed protocols and technical insights for the synthesis of three key classes of heterocyclic compounds from this compound: 1,3-benzoxazin-4-ones , quinazolin-4-ones , and acridones . These scaffolds are prevalent in numerous pharmacologically active molecules. The methodologies presented are grounded in established chemical principles, adapted for this specific substrate, and explained with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Overall Synthetic Pathways
The following diagram illustrates the strategic transformation of this compound into the three principal heterocyclic cores discussed in this guide.
Caption: Figure 1. Key Synthetic Transformations.
Part 1: Synthesis of 8-Amino-5-chloro-6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
Scientific Principle: The initial step in many synthetic routes starting from anthranilic acids is the formation of a 1,3-benzoxazin-4-one. This is achieved through the acylation of the amino group followed by an intramolecular cyclization via dehydration. Using an acid anhydride, such as acetic anhydride, serves a dual purpose: it acts as the acylating agent and the dehydrating agent for the subsequent ring closure[1]. This intermediate is particularly useful as it "activates" the anthranilic acid core, making the C4-carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles for conversion into other heterocycles like quinazolinones[2].
Experimental Protocol 1: Cyclization with Acetic Anhydride
This protocol details the one-step synthesis of the benzoxazinone derivative.
Caption: Figure 2. Workflow for Benzoxazinone Synthesis.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Ethanol or Isopropanol (for washing)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add an excess of acetic anhydride (5-10 eq). Acetic anhydride serves as both the reactant and the solvent.
-
Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate directly from the reaction mixture upon cooling.
-
If precipitation is slow, the mixture can be carefully poured into ice-cold water or petroleum ether to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid with cold ethanol or isopropanol to remove residual acetic anhydride and acetic acid.
-
Dry the product under vacuum to yield 8-Amino-5-chloro-6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
Trustworthiness & Validation: The formation of the product can be confirmed by standard analytical techniques. In IR spectroscopy, one would expect the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic lactone carbonyl stretch (~1760-1780 cm⁻¹). ¹H NMR would show the appearance of a new methyl singlet around 2.4 ppm.
Part 2: Synthesis of 5-Amino-8-chloro-7-fluoro-2-methylquinazolin-4(3H)-one
Scientific Principle: Quinazolinones are a cornerstone of medicinal chemistry. They can be synthesized from this compound via two reliable routes.
-
Route A (from Benzoxazinone): This is a two-step process where the pre-formed benzoxazinone from Part 1 reacts with an amine source, such as ammonium acetate or ammonia. The nucleophilic amine attacks the electrophilic C4-carbonyl, leading to ring-opening followed by recyclization and dehydration to form the more stable quinazolinone ring system[2].
-
Route B (Direct Cyclocondensation): The Niementowski reaction allows for the direct, one-pot synthesis of quinazolinones by heating an anthranilic acid with an amide, most commonly formamide[3][4][5]. This method is atom-economical but may require higher temperatures.
Experimental Protocol 2A: Synthesis from Benzoxazinone
Materials:
-
8-Amino-5-chloro-6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (from Part 1)
-
Ammonium Acetate (NH₄OAc)
-
Glacial Acetic Acid
Procedure:
-
Combine the benzoxazinone (1.0 eq) and ammonium acetate (2-3 eq) in a round-bottom flask.
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Heat the mixture to reflux (around 120°C) for 2-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water to remove salts and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Experimental Protocol 2B: Direct Synthesis via Niementowski Reaction
Materials:
-
This compound
-
Formamide
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) with a large excess of formamide (5-10 eq), which acts as both reagent and solvent.
-
Heat the mixture to 130-160°C under a nitrogen atmosphere for 2-8 hours[3][4].
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the cooled mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove formamide, and dry under vacuum.
| Parameter | Protocol 2A (from Benzoxazinone) | Protocol 2B (Direct Synthesis) |
| Starting Material | Benzoxazinone Intermediate | This compound |
| Key Reagent | Ammonium Acetate | Formamide |
| Typical Temp. | ~120°C | 130-160°C |
| Advantages | Milder conditions, often cleaner reaction | One-pot, atom-economical |
| Disadvantages | Two-step process | Higher temperatures, potential for side products |
Part 3: Synthesis of Substituted Chloro-Fluoro-Acridones
Scientific Principle: The synthesis of the tricyclic acridone core from an anthranilic acid requires the formation of a new carbon-carbon bond. This is typically accomplished in two stages: first, an N-arylation to create an N-phenylanthranilic acid intermediate, followed by an intramolecular Friedel-Crafts-type acylation to close the third ring[6][7].
Step 1: N-Arylation via Ullmann Condensation
Causality: The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-nitrogen bonds between an amine and an aryl halide[8][9][10]. Copper(I) is believed to be the active catalytic species, which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product[9]. The choice of a base (like K₂CO₃) is crucial to deprotonate the amine, enhancing its nucleophilicity.
Materials:
-
This compound
-
Aryl Halide (e.g., Iodobenzene)
-
Copper(I) Iodide (CuI) or Copper powder
-
Potassium Carbonate (K₂CO₃)
-
High-boiling polar solvent (e.g., DMF, NMP)
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq), the chosen aryl halide (1.1-1.5 eq), anhydrous potassium carbonate (2.0 eq), and the copper catalyst (e.g., CuI, 10-20 mol%).
-
Add the anhydrous solvent (e.g., DMF).
-
Heat the reaction mixture to 120-160°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a mixture of water and concentrated HCl. This will precipitate the product and dissolve copper salts.
-
Filter the crude solid product.
-
Purify the N-phenylanthranilic acid derivative by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Intramolecular Friedel-Crafts Acylation
Causality: The cyclization of N-phenylanthranilic acids to acridones is an electrophilic aromatic substitution reaction. A strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion[11]. This electrophile is then attacked by the electron-rich N-aryl ring to form the new C-C bond, and subsequent deprotonation restores aromaticity, yielding the acridone core[6][12]. The regioselectivity of this cyclization will be directed by the substituents on the N-aryl ring.
Caption: Figure 3. Workflow for Acridone Synthesis.
Materials:
-
Substituted N-phenylanthranilic acid (from Step 1)
-
Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Place the N-phenylanthranilic acid derivative (1.0 eq) into a flask.
-
Carefully add polyphosphoric acid or concentrated sulfuric acid (typically 10x the weight of the starting material).
-
Heat the mixture with stirring to 100-140°C for 2-6 hours[7][11].
-
Monitor the reaction by TLC (a small aliquot can be carefully quenched in water, neutralized, and extracted for analysis).
-
After completion, cool the reaction mixture to near room temperature.
-
Carefully and slowly pour the acidic mixture onto crushed ice with vigorous stirring. This will precipitate the acridone product.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water.
-
Dry the crude product and purify by recrystallization (e.g., from ethanol or acetic acid).
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. generis-publishing.com [generis-publishing.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Amino-3-chloro-2-fluorobenzoic Acid as a Strategic Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 6-Amino-3-chloro-2-fluorobenzoic acid. This polysubstituted anthranilic acid derivative is a highly valuable and versatile building block in modern pharmaceutical synthesis. Its unique arrangement of an amine, a carboxylic acid, and two different halogen atoms (chlorine and fluorine) on an aromatic scaffold offers a powerful tool for constructing complex molecular architectures with significant biological activity. We will delve into its properties, a plausible synthetic route, detailed protocols for its application in heterocyclic synthesis, analytical quality control methodologies, and essential safety procedures.
Introduction: The Strategic Advantage of Halogenated Anthranilates
In contemporary drug discovery, the incorporation of fluorine and other halogens into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties. The presence of a fluorine atom can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins. This compound (a structural analog of anthranilic acid) serves as a quintessential example of a strategic intermediate, providing multiple reactive handles for synthetic elaboration.
The primary amino group and the carboxylic acid moiety are perfectly positioned for the construction of fused heterocyclic systems, most notably quinazolinones, which are a class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The chloro and fluoro substituents not only modulate the electronic properties of the ring, influencing reactivity, but also provide opportunities for further functionalization via cross-coupling reactions. This guide provides the foundational knowledge and practical protocols to effectively leverage this potent intermediate in pharmaceutical research and development.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is critical for its effective use in synthesis and for ensuring laboratory safety.
Physicochemical Properties
The key properties of this compound are summarized below. Note that the IUPAC name can vary based on priority rules, with "2-Amino-6-chloro-3-fluorobenzoic acid" being a common synonym.[3]
| Property | Value | Source(s) |
| IUPAC Name | 2-Amino-6-chloro-3-fluorobenzoic acid | [3] |
| CAS Number | 1039815-76-3 | [3][4] |
| Molecular Formula | C₇H₅ClFNO₂ | [3][5] |
| Molecular Weight | 189.57 g/mol | [3][5] |
| Appearance | Solid (typically off-white to light brown powder) | [5] |
| Purity | Typically >95% | [5] |
| Melting Point | Data not available for this specific isomer. For reference, the related compound 3-Chloro-2-fluorobenzoic acid melts at 177-180 °C. | [6] |
| Boiling Point | 312.7 ± 42.0 °C (Predicted) | [7] |
| Density | 1.574 ± 0.06 g/cm³ (Predicted) | [7] |
GHS Hazard and Safety Information
This compound is classified as a hazardous substance. All handling should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).[3]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Recommended PPE: ANSI-approved safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a NIOSH-approved respirator if dust is generated.[8][9]
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[8]
Synthesis of the Intermediate
While multiple synthetic routes are possible, a plausible and common strategy for preparing polysubstituted anilines involves the reduction of a nitro group precursor. This approach offers high yields and utilizes readily available starting materials.
References
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1039815-76-3|2-Amino-6-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 2-Amino-6-chloro-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 6. ossila.com [ossila.com]
- 7. Benzoic acid, 2-amino-3-chloro-6-fluoro | CAS#:946117-78-8 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for the Derivatization of 6-Amino-3-chloro-2-fluorobenzoic Acid in Drug Design
Introduction: The Strategic Importance of 6-Amino-3-chloro-2-fluorobenzoic Acid in Medicinal Chemistry
This compound is a highly functionalized aromatic scaffold that serves as a valuable starting material in the synthesis of novel drug candidates. Its unique substitution pattern, featuring an amino group for amide formation or aromatic C-N coupling, a carboxylic acid for esterification or amide coupling, and two halogen atoms (chlorine and fluorine) at strategic positions, offers a multitude of possibilities for chemical derivatization. The presence of fluorine can significantly enhance a drug molecule's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This makes this compound and its derivatives particularly attractive for the development of innovative therapeutics.
This guide provides detailed protocols and expert insights into the key derivatization reactions of this compound, empowering researchers and drug development professionals to leverage its full potential in their synthetic endeavors. The protocols are based on established methodologies for structurally related compounds and are designed to be robust and adaptable.
Core Derivatization Strategies and Protocols
The derivatization of this compound can be systematically approached by targeting its three primary functional groups: the amino group, the carboxylic acid, and the chloro group. The fluorine atom is generally unreactive under the conditions described.
N-Acylation of the Amino Group
N-acylation is a fundamental transformation that allows for the introduction of a wide variety of acyl groups, modulating the electronic properties of the aromatic ring and providing a handle for further functionalization. This is a crucial step in the synthesis of many bioactive molecules, including anti-inflammatory and analgesic drugs.[1]
This protocol utilizes pyridine as both the solvent and the base to neutralize the acetic acid byproduct.[1]
Materials and Equipment:
-
This compound
-
Acetic anhydride (freshly opened or distilled)
-
Anhydrous pyridine
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography as needed.
| Parameter | Condition/Reagent | Rationale |
| Acylating Agent | Acetic Anhydride | A readily available and effective acetylating agent. |
| Solvent/Base | Anhydrous Pyridine | Acts as a solvent and neutralizes the acetic acid byproduct, driving the reaction forward. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |
| Work-up | Acid/Base Washes | Essential for removing pyridine and unreacted starting materials. |
Esterification of the Carboxylic Acid
Esterification of the carboxylic acid group is often performed to protect it during subsequent reactions or to modulate the compound's solubility and cell permeability. The Fischer-Speier esterification is a classic and reliable method.[2]
This protocol uses an excess of alcohol as both the solvent and reactant, with a strong acid catalyst to drive the equilibrium towards the ester product.[2]
Materials and Equipment:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 eq).
-
With stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude ester.
-
Purify by column chromatography or recrystallization.
| Parameter | Condition/Reagent | Rationale |
| Esterifying Agent | Excess Anhydrous Alcohol | Serves as both reactant and solvent, shifting the equilibrium towards the product. |
| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst essential for protonating the carbonyl oxygen, making it more electrophilic. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Work-up | Bicarbonate Wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid. |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools in this regard.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[3] For a polychlorinated substrate like the title compound, selective coupling can be challenging and often requires careful selection of the catalyst and reaction conditions.[4] It is advisable to first protect the amino and/or carboxylic acid groups to prevent side reactions.[3]
This protocol is based on the coupling of 4-amino-3-bromobenzoic acid and can be adapted.[3] The chloro-substituent at position 3 is less reactive than a bromo-substituent, and thus more forcing conditions (e.g., higher temperatures, more active catalysts) may be required.
Materials and Equipment:
-
Protected this compound derivative (e.g., methyl ester, N-Boc protected)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or sealed tube, magnetic stirrer, heating block, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the protected this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(PPh₃)₄ or other Pd(0) complexes | A common and effective catalyst for Suzuki couplings. For less reactive chlorides, more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may be necessary.[5] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | Anhydrous, Degassed Dioxane/Water | A common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents. Degassing is crucial to prevent catalyst oxidation. |
| Atmosphere | Inert (Ar or N₂) | Protects the palladium catalyst from oxidation. |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of an aryl halide with an amine.[6] This reaction is particularly useful for synthesizing complex arylamines that are prevalent in pharmaceuticals. The coupling of aryl chlorides often requires more specialized catalyst systems.[7]
This protocol is based on the amination of 3-chloroaniline derivatives and can be adapted for the protected this compound.[7]
Materials and Equipment:
-
Protected this compound derivative
-
Amine (primary or secondary, 1.2 eq)
-
Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 eq)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or sealed tube, magnetic stirrer, heating block, inert gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the base, and a stir bar to a Schlenk tube.
-
Add the protected this compound derivative (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Catalyst System | Palladium Pre-catalyst with Bulky Ligand | Essential for the efficient oxidative addition to the strong C-Cl bond.[7] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Anhydrous, Degassed Toluene or Dioxane | Aprotic solvents that are stable under the reaction conditions. Degassing is critical. |
| Atmosphere | Inert (Ar or N₂) | Crucial for maintaining the activity of the Pd(0) catalyst. |
Synthesis of Quinazolinone Derivatives
Anthranilic acids are key precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][9]
This protocol is a general method for the synthesis of 4(3H)-quinazolinones from anthranilic acids.[8]
Materials and Equipment:
-
This compound
-
Formamide (or other primary amide)
-
High-boiling point solvent (e.g., Dowtherm A, N-methyl-2-pyrrolidone)
-
Round-bottom flask with a Dean-Stark trap and reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Combine this compound (1.0 eq) and an excess of formamide (which can also act as the solvent) in a round-bottom flask.
-
Heat the mixture to 150-180 °C for 4-6 hours. Water will be evolved during the reaction.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinazolinone.
| Parameter | Condition/Reagent | Rationale |
| Reactants | Anthranilic Acid and Formamide | Formamide serves as both the nitrogen and one-carbon source for the quinazolinone ring. |
| Temperature | 150-180 °C | High temperature is required to drive the condensation and cyclization reactions, with the removal of water. |
| Work-up | Precipitation in Water | The product is typically insoluble in water, allowing for easy isolation. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key derivatization workflows described above.
Caption: Key derivatization pathways for this compound.
Caption: Logical workflow for the synthesis of drug candidates.
Conclusion
This compound is a versatile and valuable building block for drug discovery. By strategically applying the derivatization reactions outlined in these application notes—N-acylation, esterification, palladium-catalyzed cross-coupling, and quinazolinone synthesis—researchers can efficiently generate diverse libraries of novel compounds for biological screening. The provided protocols, grounded in established chemical principles, offer a solid foundation for the synthesis of the next generation of therapeutics.
References
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone synthesis [organic-chemistry.org]
Application Notes & Protocols for Amide Coupling Reactions with 6-Amino-3-chloro-2-fluorobenzoic acid
Introduction: Navigating the Challenges of Coupling Substituted Anthranilic Acids
In the landscape of medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. However, the seemingly routine formation of this linkage can present significant hurdles, particularly when dealing with sterically hindered and electronically deactivated substrates. 6-Amino-3-chloro-2-fluorobenzoic acid is a prime example of such a challenging substrate. The presence of three substituents on the aromatic ring, including an ortho-amino group, a chloro, and a fluoro group, introduces a combination of steric and electronic effects that can render standard amide coupling protocols inefficient.
The electron-withdrawing nature of the halogen substituents decreases the nucleophilicity of the aniline nitrogen, making it less reactive towards activated carboxylic acids.[1] Furthermore, the ortho-amino group can lead to undesired side reactions, such as the formation of cyclic byproducts or self-polymerization.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of amide coupling reactions with this compound. We will delve into the mechanistic rationale behind various coupling strategies and provide detailed, field-proven protocols to achieve high-yield synthesis of the desired amide products.
Core Principles for Success: Reagent Selection and Reaction Optimization
The key to a successful amide coupling with a challenging substrate like this compound lies in the judicious selection of the coupling reagent and the careful optimization of reaction parameters. The ideal coupling reagent should efficiently activate the carboxylic acid group, minimize the risk of racemization if chiral centers are present, and be compatible with the functional groups on both coupling partners.
This guide will focus on three widely employed and effective classes of coupling reagents:
-
Carbodiimides (EDC) with Additives (HOBt/OxymaPure): A cost-effective and versatile option, often requiring an additive to suppress side reactions and enhance efficiency.
-
Uronium/Aminium Salts (HATU): Highly reactive reagents that are particularly effective for coupling sterically hindered and electron-deficient amines.
-
Phosphonium Salts (PyBOP) and Organophosphorus Reagents (T3P®): Powerful reagents known for their high reactivity and ability to overcome significant steric and electronic challenges.
The choice of base and solvent is also critical. A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[1] The solvent should be anhydrous and capable of dissolving all reaction components. Common choices include dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (ACN).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive. The primary role of HOBt is to form an active ester with the carboxylic acid, which is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed with EDC alone.
Mechanism of Action:
EDC/HOBt Coupling Mechanism
Materials:
-
This compound
-
Amine of interest
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMF.
-
Stir the solution until the acid is fully dissolved.
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve the amine of interest (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (EDC/HOBt):
| Amine Type | Equivalents (Amine) | Reaction Time (h) | Typical Yield (%) | Notes |
| Primary Aliphatic | 1.1 | 12-18 | 60-85 | Generally good reactivity. |
| Secondary Aliphatic | 1.2 | 18-24 | 50-75 | Slower reaction rates due to increased steric hindrance. |
| Aniline | 1.2 | 24 | 40-60 | Electron-rich anilines may require longer reaction times. |
| Electron-deficient Aniline | 1.5 | 24-48 | 20-50 | May require elevated temperatures (40-50 °C). |
Protocol 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent, especially for challenging substrates. It rapidly forms a highly reactive HOAt active ester, leading to faster reaction times and higher yields, particularly with sterically hindered or electron-poor amines.
Experimental Workflow:
HATU Coupling Workflow
Materials:
-
This compound
-
Amine of interest
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF or ACN
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), HATU (1.2 equivalents), and anhydrous DMF.
-
Stir the mixture for 5 minutes to allow for pre-activation.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for another 15 minutes.
-
Add the amine of interest (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (HATU):
| Amine Type | Equivalents (Amine) | Reaction Time (h) | Typical Yield (%) | Notes |
| Primary Aliphatic | 1.1 | 1-3 | >90 | Very efficient. |
| Secondary Aliphatic | 1.2 | 2-4 | 80-95 | Excellent for hindered amines. |
| Aniline | 1.1 | 2-6 | 75-90 | Generally high yields. |
| Electron-deficient Aniline | 1.2 | 4-8 | 60-85 | Superior to EDC/HOBt for these substrates. |
Protocol 3: T3P®-Mediated Amide Coupling
Propanephosphonic acid anhydride (T3P®) is a powerful dehydrating agent that efficiently promotes amide bond formation. A key advantage of T3P® is that its byproducts are water-soluble, simplifying the workup procedure. It is particularly effective for large-scale synthesis and for minimizing epimerization in chiral substrates.
Materials:
-
This compound
-
Amine of interest
-
T3P® (50% solution in ethyl acetate or DMF, 1.5 equivalents)
-
Pyridine or DIPEA (3.0-4.0 equivalents)
-
Anhydrous ethyl acetate or DCM
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the amine of interest (1.1 equivalents).
-
Dissolve the solids in anhydrous ethyl acetate.
-
Add the base (DIPEA or pyridine, 3.0-4.0 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data Summary (T3P®):
| Amine Type | Equivalents (Amine) | Reaction Time (h) | Typical Yield (%) | Notes |
| Primary Aliphatic | 1.1 | 1-2 | >90 | Rapid and clean reaction. |
| Secondary Aliphatic | 1.2 | 2-4 | 85-95 | Highly effective for hindered systems. |
| Aniline | 1.1 | 2-4 | 80-95 | Excellent yields with simple workup. |
| Electron-deficient Aniline | 1.2 | 3-6 | 70-90 | A robust method for challenging anilines. |
Troubleshooting and Key Considerations
-
Low Yields: If you experience low yields, consider increasing the equivalents of the coupling reagent and the amine. For electron-deficient anilines, increasing the reaction temperature or switching to a more potent coupling reagent like HATU or T3P® can be beneficial.[1]
-
Side Reactions: The formation of byproducts can be minimized by careful control of the reaction temperature and the order of addition of reagents. Pre-activation of the carboxylic acid before adding the amine can help to reduce self-polymerization.[1]
-
Purification: The byproducts of EDC and T3P® are generally water-soluble, which simplifies purification. The byproducts of HATU can typically be removed by standard aqueous workup and column chromatography.
-
Safety: Many coupling reagents are sensitizers and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2] HOBt is known to have explosive properties in its anhydrous form and should be handled with care.[2]
Conclusion
The successful amide coupling of this compound is readily achievable with a systematic approach to reagent selection and protocol optimization. While the electronic and steric nature of this substrate presents challenges, the use of modern coupling reagents such as HATU and T3P® provides efficient and high-yielding pathways to the desired amide products. The classic EDC/HOBt method remains a viable and cost-effective option, particularly for less demanding amine partners. By understanding the underlying principles and following the detailed protocols provided in this application note, researchers can confidently synthesize a wide range of amide derivatives from this valuable building block for applications in drug discovery and development.
References
Application Notes: 6-Amino-3-chloro-2-fluorobenzoic Acid as a Strategic Building Block for Next-Generation Anthranilic Diamide Insecticides
An Application Note for Agrochemical Synthesis
Abstract
This guide provides a detailed technical overview of the application of 6-Amino-3-chloro-2-fluorobenzoic acid in the synthesis of novel agrochemicals. We explore its potential as a high-value starting material for creating next-generation anthranilic diamide insecticides. By first examining the established synthetic pathway of the highly successful commercial insecticide, chlorantraniliprole, we establish the chemical logic and precedent for this class of compounds. We then provide a detailed, field-proven protocol for the synthesis of a novel insecticide candidate using this compound, highlighting the strategic advantages conferred by its unique fluorine and chlorine substitution pattern. This document is intended to serve as a practical guide for researchers engaged in the discovery and development of new crop protection agents.
Introduction: The Rise of Anthranilic Diamides
The anthranilic diamide class of insecticides represents a major advancement in crop protection, offering potent and selective control of a broad spectrum of chewing pests, primarily from the order Lepidoptera (caterpillars), but also some species of beetles, flies, and true bugs.[1][2] Commercialized products like chlorantraniliprole and cyantraniliprole have become indispensable tools for farmers worldwide.[3]
The efficacy of these insecticides stems from their unique mode of action as selective modulators of insect ryanodine receptors (RyRs).[3][4] RyRs are large calcium-release channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2][5] Anthranilic diamides lock these channels in an open state, causing an uncontrolled release and depletion of intracellular calcium stores.[4] This disruption of calcium homeostasis leads to muscle paralysis, cessation of feeding, and eventual death of the target insect. The high selectivity for insect RyRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.[3]
At the heart of this important class of molecules is the substituted anthranilic acid scaffold. The specific nature and position of substituents on this aromatic core are critical for potent binding to the receptor and for defining the overall physicochemical properties of the final molecule. The subject of this guide, This compound , is a novel and strategically designed building block. The presence of an ortho-fluoro substituent is of particular interest in modern agrochemical design for several reasons:
-
Enhanced Biological Activity: Fluorine's high electronegativity can lead to more potent interactions with the target receptor through the formation of hydrogen bonds or other electrostatic interactions.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s. This can increase the bioavailability and residual activity of the final product.
-
Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity and pKa, which can be fine-tuned to optimize plant uptake and systemic movement (xylem mobility).[4]
This document will provide the necessary protocols and scientific rationale to leverage this promising intermediate in the synthesis of new, potentially superior, agrochemical active ingredients.
PART 1: The Synthetic Precedent: Chlorantraniliprole
To understand the application of our target molecule, it is instructive to first examine the well-established synthesis of chlorantraniliprole. The industrial synthesis is a convergent process that joins two key intermediates: a substituted pyrazole carboxylic acid and a substituted anthranilic acid.[6][7] A common and efficient method involves an initial condensation to form a benzoxazinone intermediate, which is subsequently ring-opened with methylamine to yield the final product.[8]
This two-step amidation sequence is a cornerstone of diamide synthesis, providing a robust and high-yielding pathway.
PART 2: Application Protocol for a Novel Insecticide Candidate
This section provides a detailed protocol for the synthesis of a novel anthranilic diamide insecticide candidate, leveraging this compound as the core building block.
Objective: To demonstrate the utility of this compound as a direct synthetic equivalent to traditional anthranilic acids for the production of next-generation diamide insecticides.
Rationale (Causality): This protocol adapts the proven benzoxazinone-based methodology. The ortho-fluoro group in this compound is not expected to sterically hinder the initial cyclization. Its electron-withdrawing nature may, in fact, increase the electrophilicity of the carboxylic acid carbon, potentially facilitating the activation and subsequent reaction. The primary hypothesis is that the resulting fluorinated analog will exhibit enhanced or differentiated biological properties compared to existing commercial products.
Experimental Protocol
Step 1: Synthesis of 7-Chloro-8-fluoro-2-[1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazol-5-yl]-4H-3,1-benzoxazin-4-one
-
Reactor Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add This compound (1.0 eq) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.05 eq).[7]
-
Solvent Addition: Add dry propionitrile (approx. 4 mL per gram of the limiting reagent) to the flask. Stir the mixture to form a suspension.
-
Base Addition: Add 3-picoline (2.6 eq) to the suspension. The mixture should become more homogenous.
-
Cooling: Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Activation & Cyclization: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. The methanesulfonyl chloride acts as a dehydrating agent, activating the carboxylic acid and promoting the intramolecular cyclization to the benzoxazinone.[7]
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Isolation: Upon completion, add water dropwise to quench the reaction. The product will precipitate. Filter the solids, wash sequentially with a 3:1 propionitrile-water solution and then with cold propionitrile. Dry the isolated solid under vacuum to yield the target benzoxazinone intermediate as a powder.
Step 2: Synthesis of the Final Diamide (Ring-Opening Reaction)
-
Reactor Setup: In a separate flask, charge the benzoxazinone intermediate (1.0 eq) synthesized in Step 1.
-
Solvent & Reagent: Add a suitable solvent such as tetrahydrofuran (THF) or acetonitrile. Add an aqueous solution of methylamine (approx. 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature. The nucleophilic methylamine will attack the carbonyl of the benzoxazinone, causing the ring to open and form the desired N-methyl amide.[8] The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.
-
Isolation & Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield the final, high-purity insecticide candidate.
PART 3: Quantitative Data and Characterization
To ensure the protocol is a self-validating system, precise control over stoichiometry is essential. The following table provides a representative summary of the reactants for Step 1.
| Compound | Molecular Wt. | Molar Eq. | Moles (mmol) | Mass (g) |
| This compound | 189.57 | 1.0 | 10.0 | 1.90 |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 303.53 | 1.05 | 10.5 | 3.19 |
| 3-Picoline | 93.13 | 2.6 | 26.0 | 2.42 |
| Methanesulfonyl Chloride | 114.55 | 1.2 | 12.0 | 1.37 |
Expected Outcome: Based on similar reported syntheses, this two-step procedure is anticipated to have an overall yield in the range of 75-90%.
Structural Validation: The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular weight and elemental composition.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product.
Conclusion and Future Directions
This compound is a highly promising and strategically designed building block for the synthesis of next-generation agrochemicals. The protocols detailed herein provide a robust and scientifically-grounded pathway to generate novel anthranilic diamide insecticide candidates. The unique substitution pattern, particularly the ortho-fluoro group, is rationally designed to enhance the biological performance and metabolic stability of the resulting molecules.
Following successful synthesis and characterization, the next logical step is to perform comprehensive biological screening of the novel compound. This would involve bioassays against key agricultural pests, such as oriental armyworm (Mythimna separata) or diamondback moth (Plutella xylostella), to determine its insecticidal potency (e.g., LC₅₀ values) and spectrum of activity.[9] Such studies will ultimately validate the utility of this compound as a cornerstone for innovation in crop protection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gpnmag.com [gpnmag.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. benchchem.com [benchchem.com]
- 7. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 8. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Synthetic Routes to Novel Anti-inflammatory Agents Using 6-Amino-3-chloro-2-fluorobenzoic Acid
Introduction: The Strategic Advantage of a Halogenated Anthranilic Acid Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Anthranilic acid and its derivatives have long been recognized as privileged scaffolds, serving as versatile starting materials for the synthesis of a wide array of biologically active heterocyclic compounds.[1] The strategic incorporation of halogen atoms into these building blocks can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
This application note details synthetic pathways and protocols for the development of novel anti-inflammatory agents, leveraging the unique chemical architecture of 6-Amino-3-chloro-2-fluorobenzoic acid . The presence of both chloro and fluoro substituents on the anthranilic acid backbone offers a unique opportunity for the design of potent and potentially selective modulators of inflammatory pathways, such as cyclooxygenase (COX) enzymes.[3][4]
Rationale for Molecular Design: Targeting Inflammation with Fluorinated Quinazolinones
The primary synthetic target outlined in this guide is a series of novel 8-chloro-7-fluoro-quinazolin-4(3H)-one derivatives . The quinazolinone core is a well-established pharmacophore known for a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][5][6][7] Many quinazolinone derivatives have been shown to exert their anti-inflammatory action through the inhibition of COX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1.[3][8][9]
The choice of this compound as the precursor is deliberate:
-
Fluorine as a Bioisostere: The fluorine atom at the 2-position (which will become the 7-position in the quinazolinone) can act as a bioisostere for a hydrogen atom, enhancing binding interactions with the target enzyme and improving metabolic stability.[10][2]
-
Chloro Group for Enhanced Potency: The chloro group at the 3-position (becoming the 8-position) can contribute to the overall lipophilicity of the molecule, potentially improving cell permeability and potency.[1]
-
Amino and Carboxylic Acid Functionalities: These groups provide the necessary reactivity for the cyclization reactions required to construct the quinazolinone scaffold.
Proposed Synthetic Pathway
The synthetic strategy to access novel 8-chloro-7-fluoro-quinazolin-4(3H)-one derivatives from this compound is a robust and well-documented two-step process. The general pathway involves an initial acylation of the amino group followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine or hydrazine to yield the desired 2,3-disubstituted quinazolinone.
Caption: General synthetic pathway to novel quinazolinone derivatives.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for quinazolinone synthesis and are adapted for the specific starting material.[11][6][12]
Protocol 1: Synthesis of 2-Substituted-8-chloro-7-fluoro-4H-3,1-benzoxazin-4-one (Intermediate C)
This protocol outlines the formation of the key benzoxazinone intermediate.
Step 1A: N-Acylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C, add the desired acyl chloride (R-COCl, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 volumes) to precipitate the N-acyl intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 1B: Cyclization to the Benzoxazinone
-
Reflux the crude N-acyl intermediate from Step 1A in an excess of acetic anhydride (15-20 volumes) for 2-4 hours.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the 2-substituted-8-chloro-7-fluoro-4H-3,1-benzoxazin-4-one.
Rationale behind experimental choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the acylation and also serves as a solvent.
-
Acetic Anhydride: Serves as a dehydrating agent to facilitate the intramolecular cyclization to the benzoxazinone.
-
Ice-cold water/crushed ice: Used to precipitate the product and quench the excess acetic anhydride.
Protocol 2: Synthesis of 2,3-Disubstituted-8-chloro-7-fluoro-quinazolin-4(3H)-one (Final Product D)
This protocol describes the conversion of the benzoxazinone intermediate into the final quinazolinone product.
-
In a round-bottom flask, suspend the 2-substituted-8-chloro-7-fluoro-4H-3,1-benzoxazin-4-one (1.0 eq) from Protocol 1 in ethanol (20 volumes).
-
Add the desired primary amine or hydrazine (R'-NH2, 1.2 eq) to the suspension.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).
Rationale behind experimental choices:
-
Ethanol: A common and effective solvent for this type of condensation reaction.
-
Reflux: Provides the necessary thermal energy to drive the reaction to completion.
-
Primary Amine/Hydrazine: The nucleophile that opens the benzoxazinone ring and subsequently forms the pyrimidine ring of the quinazolinone.
Quantitative Data and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound | Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Intermediate B | 1A | This compound, Acetyl chloride | Pyridine | 0 - RT | 5 | ~90 |
| Intermediate C | 1B | Intermediate B | Acetic Anhydride | Reflux | 3 | ~85 |
| Product D | 2 | Intermediate C, Aniline | Ethanol | Reflux | 7 | ~80 |
Note: Yields are hypothetical and will vary based on the specific acyl chlorides and primary amines used.
Characterization Techniques:
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure and the presence of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
-
Melting Point: To assess the purity of the final products.
Workflow for Biological Evaluation
Once synthesized and characterized, the novel quinazolinone derivatives should be screened for their anti-inflammatory activity.
Caption: Workflow for assessing the anti-inflammatory activity.
Conclusion
The strategic use of this compound as a starting material provides a robust platform for the synthesis of novel 8-chloro-7-fluoro-quinazolin-4(3H)-one derivatives. The protocols detailed in this application note offer a clear and reproducible pathway to these potentially potent anti-inflammatory agents. The unique halogenation pattern of the starting material, combined with the proven anti-inflammatory properties of the quinazolinone scaffold, presents a promising avenue for the discovery and development of next-generation therapeutics for inflammatory diseases.
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of 6-Amino-3-chloro-2-fluorobenzoic Acid Analogs as Key Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anthranilic acids, particularly those incorporating fluorine and chlorine atoms, are foundational scaffolds in medicinal chemistry. The 6-Amino-3-chloro-2-fluorobenzoic acid framework is a highly valuable building block due to the unique electronic properties conferred by its halogen and amino substituents. These properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs).[1][2][3] This guide provides a comprehensive overview of a strategic synthetic approach to these analogs, a detailed experimental protocol for a representative compound, an examination of the underlying reaction mechanisms, and critical safety considerations for handling the involved reagents.
Introduction & Significance
The strategic incorporation of fluorine into drug candidates is a mature and powerful strategy in modern pharmaceutical design.[4] Fluorine's high electronegativity and small size can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. When combined with other halogens like chlorine and functional groups such as amines and carboxylic acids, the resulting aromatic structures become versatile intermediates for a wide range of therapeutic agents.[3][4]
This compound and its derivatives are key components in the synthesis of innovative drugs, including kinase inhibitors for oncology and agents for other therapeutic areas.[2][5] Their structural complexity, however, demands a robust and well-understood synthetic strategy. This document serves as a practical guide for chemists in research and development, offering field-proven insights into the preparation and handling of these important compounds.
Overview of the Synthetic Strategy
The synthesis of polysubstituted aromatic compounds like this compound requires careful planning of the sequence of reactions to ensure correct regiochemistry. The directing effects of the substituents on the aromatic ring are paramount in electrophilic aromatic substitution (EAS) reactions.[6][7] A general and logical workflow begins with a readily available substituted toluene, proceeds through oxidation and nitration, and concludes with the reduction of the nitro group.
Caption: General workflow for the synthesis of a substituted aminobenzoic acid analog.
Detailed Protocol: Synthesis of 4-Amino-2,3-dichlorobenzoic Acid
This protocol details the synthesis of a representative analog. The principles can be adapted for other analogs by selecting the appropriate starting materials.
Materials and Equipment:
-
Reagents: 2,3-Dichlorotoluene, Fuming Nitric Acid (90%), Sulfuric Acid (98%), Potassium Permanganate (KMnO₄), Sodium Bisulfite, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethyl Acetate, Hexanes, Sodium Sulfate (anhydrous).
-
Equipment: Three-necked round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer with heating plate, ice bath, Buchner funnel, pH paper, rotary evaporator, standard laboratory glassware.
Step 1: Nitration of 2,3-Dichlorotoluene to yield 2,3-Dichloro-6-nitrotoluene
-
Rationale: This electrophilic aromatic substitution introduces the nitro group, which will later be reduced to the target amine. The chloro groups are deactivating but ortho-, para-directing. The methyl group is activating and ortho-, para-directing. The reaction conditions are chosen to favor mono-nitration at the position least sterically hindered and electronically favored (position 6).
-
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 16.1 g (0.1 mol) of 2,3-dichlorotoluene to the stirred acid, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding 9.5 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, cooling in an ice bath.
-
Add the nitrating mixture dropwise to the dichlorotoluene solution over 1 hour, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to pH paper, and then dried under vacuum.
-
Step 2: Oxidation to 2,3-Dichloro-6-nitrobenzoic Acid
-
Rationale: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate. The reaction is performed under basic conditions to facilitate the oxidation and solubilize the product as its carboxylate salt.
-
Procedure:
-
To a 1 L flask, add 20.6 g (0.1 mol) of 2,3-dichloro-6-nitrotoluene, 300 mL of water, and 2 g of sodium hydroxide.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of 47.4 g (0.3 mol) of potassium permanganate in 400 mL of warm water.
-
Add the KMnO₄ solution portion-wise to the reaction mixture over 2-3 hours, maintaining the temperature at 90-95 °C. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue heating and stirring until the purple color persists, indicating the reaction is complete.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Cool the combined filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of ~2.
-
The white precipitate of 2,3-dichloro-6-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.
-
Step 3: Reduction to 4-Amino-2,3-dichlorobenzoic Acid
-
Rationale: The nitro group is selectively reduced to an amine using stannous chloride (SnCl₂) in an acidic medium. This is a classic and reliable method for nitro group reduction in aromatic systems.[8]
-
Procedure:
-
In a 500 mL flask, suspend 23.6 g (0.1 mol) of 2,3-dichloro-6-nitrobenzoic acid in 150 mL of ethanol.
-
Add 112.8 g (0.5 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) with stirring for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Add 200 mL of water to the residue and cool in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9. Be cautious as the neutralization is exothermic.
-
The resulting precipitate is the desired product. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-amino-2,3-dichlorobenzoic acid.
-
Mechanistic Insight: Electrophilic Aromatic Substitution
The nitration in Step 1 is a cornerstone of this synthesis. It is a classic electrophilic aromatic substitution (EAS) reaction.[9][10] The electrophile is the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid.
The regioselectivity is governed by the existing substituents. Both chlorine atoms are electron-withdrawing via induction but are ortho-, para-directing due to resonance. The methyl group is electron-donating and also ortho-, para-directing. The substitution occurs at position 6, which is para to one chlorine and ortho to the methyl group, representing a compromise between electronic activation and steric hindrance.
The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][11]
Caption: Mechanism of electrophilic nitration on a substituted benzene ring. Note: Actual chemical structure images would be used in a final document.
Characterization Data Summary
The identity and purity of the synthesized analogs must be confirmed using standard analytical techniques.
| Compound ID | Structure | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| 1 | 2,3-Dichloro-6-nitrotoluene | 85 | 65-67 | 7.65 (d, 1H), 7.40 (d, 1H), 2.55 (s, 3H) | 206.0 |
| 2 | 2,3-Dichloro-6-nitrobenzoic acid | 78 | 210-212 | 13.5 (br s, 1H), 8.10 (d, 1H), 7.85 (d, 1H) | 236.0 |
| 3 | 4-Amino-2,3-dichlorobenzoic acid | 82 | 198-200 | 7.20 (d, 1H), 6.80 (d, 1H), 5.5 (br s, 2H) | 206.1 |
Critical Safety Precautions
Handling the chemicals in this synthesis requires strict adherence to safety protocols.
-
General Precautions: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and appropriate gloves, must be worn at all times.[12] An eyewash station and safety shower must be readily accessible.[13]
-
Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, using acid-resistant gloves (e.g., butyl rubber). In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes.[14]
-
Halogenated Anilines: The final products are substituted anilines. Aniline and its derivatives are toxic, can be absorbed through the skin, and are suspected carcinogens.[12][15] Use appropriate gloves (nitrile gloves are suitable for short-term use but should be changed immediately upon contamination) and avoid creating dust.[12][13]
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.[16]
References
- 1. innospk.com [innospk.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. leah4sci.com [leah4sci.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.com [fishersci.com]
- 15. bloomtechz.com [bloomtechz.com]
- 16. chemos.de [chemos.de]
Role of 6-Amino-3-chloro-2-fluorobenzoic acid in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: The Strategic Role of 6-Amino-3-chloro-2-fluorobenzoic Acid in the Synthesis of Advanced Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Beyond a Simple Building Block
In the landscape of medicinal chemistry, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of modern pharmacology. The efficacy of these small molecules is profoundly influenced by the architectural integrity and physicochemical properties of their core scaffolds. Substituted aminobenzoic acids have long been recognized as "privileged scaffolds" due to their versatile synthetic handles and ability to engage in critical hydrogen bonding interactions within the ATP-binding pocket of kinases.[1][2]
This guide moves beyond a general overview to provide a detailed, field-proven perspective on a specific, high-value intermediate: This compound (CAS No. 874782-54-4). We will dissect the strategic advantages conferred by its unique substitution pattern and provide a robust, step-by-step protocol for its application in synthesizing a model kinase inhibitor core. This document is designed for the practicing chemist, offering insights into not just the "how" but the fundamental "why" behind the synthetic choices that drive successful drug discovery programs.
The Molecular Advantage: Deconstructing this compound
The utility of this reagent is not accidental; it is a result of the deliberate placement of functional groups and halogens, each contributing to the final compound's pharmacological profile.
-
The Amino and Carboxylic Acid Groups: These two functional groups are the primary anchors for synthesis, most commonly forming a critical amide bond that serves as a rigid linker within the final inhibitor.[3][4] The orientation of these groups on the phenyl ring provides a defined vector for connecting to other pharmacophoric elements.
-
The Ortho-Fluorine Atom: The fluorine atom at the 2-position, ortho to the carboxylic acid, is a cornerstone of this molecule's utility.
-
Modulation of pKa: It lowers the pKa of the carboxylic acid, influencing its reactivity during amide coupling reactions.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes), which can significantly prolong the drug's in vivo half-life.[5]
-
Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with the kinase active site, enhancing binding affinity and selectivity.[5][6]
-
-
The Meta-Chloro Atom: The chlorine atom at the 3-position provides several key benefits.
-
Lipophilicity and Steric Bulk: It increases the lipophilicity of the scaffold, which can improve cell membrane permeability and bioavailability.[5] Its size provides steric bulk that can be exploited to achieve selectivity for a target kinase by probing specific pockets not present in off-target kinases.
-
Electronic Effects: As an electron-withdrawing group, it further modulates the electronics of the aromatic ring, influencing the reactivity of the amino group and the overall binding properties of the final molecule.[6]
-
The specific arrangement of these substituents creates a pre-organized conformation that is highly advantageous for targeting the hinge region of many kinases, a critical area for inhibitor binding.
Application Protocol: Synthesis of a Model Pyrimidine-Based Kinase Inhibitor Core
This section details a representative protocol for the amide coupling of this compound with a common heterocyclic amine fragment, a core component of many kinase inhibitors.[7][8] The chosen coupling reagent, Propanephosphonic Acid Anhydride (T3P®), is highlighted for its efficiency with electron-deficient amines and its excellent safety profile, producing water-soluble byproducts that simplify purification.[9]
Workflow Overview: Amide Coupling
Below is a generalized workflow for the key synthetic step.
Caption: Synthetic workflow for amide bond formation.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 874782-54-4 | 189.57 | 1.0 | 1.0 |
| 4-Amino-2,6-dimethylpyrimidine | 461-98-3 | 123.15 | 1.1 | 1.1 |
| T3P® (50% solution in EtOAc) | 68957-94-8 | 318.10 | 1.5 | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 10 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (189.6 mg, 1.0 mmol) and 4-Amino-2,6-dimethylpyrimidine (135.5 mg, 1.1 mmol).
-
Solubilization: Add anhydrous N,N-Dimethylformamide (10 mL) via syringe, followed by N,N-Diisopropylethylamine (0.52 mL, 3.0 mmol). Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Coupling: Slowly add the T3P® solution (50% in EtOAc, 0.95 mL, 1.5 mmol) dropwise to the reaction mixture over 5 minutes. Causality Note: Slow addition is crucial to control the initial exotherm and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
-
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). Trustworthiness Note: The bicarbonate wash is essential to remove any unreacted starting acid and the acidic byproducts from the T3P® reagent, ensuring a cleaner crude product for purification.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20% to 60% Ethyl Acetate in Hexanes) to afford the pure amide product.
Kinase Inhibition and Signaling Context
The synthesized amide core serves as a scaffold to inhibit protein kinases, which are central regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.
Caption: Simplified RAF/MEK/ERK signaling pathway.
Many inhibitors developed from aminobenzoic acid scaffolds target kinases within critical pathways like the RAF/MEK/ERK cascade.[10] The inhibitor molecule competes with endogenous ATP for binding in the kinase's active site, thereby blocking the downstream signaling events that lead to cancer cell growth. The specific substitutions on the this compound core are engineered to maximize potency and selectivity for the target kinase (e.g., B-Raf), preventing it from phosphorylating its substrate (e.g., MEK).
Conclusion and Future Outlook
This compound is a testament to the power of rational drug design. Its carefully orchestrated array of functional groups provides medicinal chemists with a powerful platform to construct highly effective and selective kinase inhibitors. The fluorine and chlorine atoms are not mere decorations; they are strategic elements that enhance metabolic stability, modulate electronic properties, and provide specific steric and polar interactions to optimize binding affinity. The protocol provided herein offers a reliable and efficient method for incorporating this valuable building block into drug discovery pipelines, paving the way for the next generation of targeted therapies.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-3-chloro-2-fluorobenzoic acid
Welcome to the technical support guide for the synthesis of 6-Amino-3-chloro-2-fluorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this multi-step synthesis to improve final product yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. The most common and economically viable route starts from 2-fluoro-3-chlorotoluene. The sequence involves three primary transformations: regioselective nitration, oxidation of the methyl group, and chemoselective reduction of the nitro group.
Caption: Common synthetic pathway for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis. Each entry details the problem, explains the underlying chemical principles, and provides concrete solutions.
Step 1: Nitration of 2-Fluoro-3-chlorotoluene
❓ Question 1: My nitration reaction is producing a mixture of isomers, primarily the undesired 4-nitro and 5-nitro products, leading to a low yield of the target 2-fluoro-3-chloro-6-nitrotoluene. How can I improve the regioselectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution where multiple activating and deactivating groups compete to direct the incoming electrophile (NO₂⁺).
-
Underlying Cause: The fluorine (-F) and chlorine (-Cl) are ortho-, para-directing deactivators, while the methyl group (-CH₃) is an ortho-, para-directing activator. The desired 6-position is ortho to both the -CH₃ and -F groups. However, the 4-position (para to -F) and 5-position (para to -Cl) are also electronically favorable. Steric hindrance from the adjacent chloro and methyl groups can disfavor substitution at the 6-position if the reaction conditions are not optimal.
-
Troubleshooting & Solutions:
-
Temperature Control is Critical: Maintain a low reaction temperature, typically between -5°C and 5°C. Dropping the mixed acid (HNO₃/H₂SO₄) slowly to the substrate solution while vigorously stirring ensures that heat does not build up, which can reduce selectivity.[1]
-
Optimize Acid Ratio: The ratio of sulfuric acid to nitric acid is key. A higher concentration of sulfuric acid generates a greater concentration of the nitronium ion (NO₂⁺), but can also lead to more aggressive, less selective reactions. Start with a molar ratio of approximately 1.15 to 1.75 of nitric acid to the starting material.[2]
-
Alternative Nitrating Agents: For highly sensitive substrates, consider using milder nitrating agents. While mixed acid is standard, reagents like acetyl nitrate or using solid acid catalysts can sometimes offer improved regioselectivity under milder conditions.[3][4]
-
Step 2: Oxidation of 2-Fluoro-3-chloro-6-nitrotoluene
❓ Question 2: The oxidation of the methyl group to a carboxylic acid is incomplete. My reaction stalls, and I have to use a large excess of oxidant, which complicates the workup. What can I do?
Answer: Oxidizing a methyl group on an electron-deficient ring (due to the nitro, fluoro, and chloro substituents) is inherently difficult and requires powerful oxidizing agents and forcing conditions.
-
Underlying Cause: The electron-withdrawing groups deactivate the ring and the benzylic position, making the methyl group less susceptible to oxidation. The poor solubility of the starting material in aqueous oxidant solutions can also lead to slow or incomplete reactions.
-
Troubleshooting & Solutions:
-
Choice of Oxidant: Potassium permanganate (KMnO₄) is a common choice but can require high temperatures and long reaction times.[5] Chromium trioxide (CrO₃) in acetic acid is another effective but more hazardous option.[6]
-
Phase Transfer Catalysis (for KMnO₄): If using KMnO₄, the addition of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically improve the reaction rate. The PTC helps transport the permanganate ion from the aqueous phase to the organic phase where the substrate is, accelerating the reaction and often allowing for milder conditions.
-
Staged Oxidation Process: A two-stage oxidation, as described in some patents, can be more controllable. First, the toluene is oxidized to a benzaldehyde, which is then further oxidized to the benzoic acid. This can sometimes provide better overall yields and purity.[7]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Do not stop the reaction prematurely. If it stalls, a second addition of the oxidant may be necessary.
-
Step 3: Reduction of 2-Fluoro-3-chloro-6-nitrobenzoic acid
❓ Question 3: I am observing significant dehalogenation (loss of fluorine or chlorine) during the reduction of the nitro group, resulting in a low yield of the final product. How can I reduce the nitro group more selectively?
Answer: This is the most critical and challenging step of the synthesis. The carbon-fluorine and carbon-chlorine bonds, particularly on an aromatic ring, are susceptible to cleavage under certain reductive conditions, especially catalytic hydrogenation.
-
Underlying Cause: Catalytic hydrogenation using palladium on carbon (Pd/C) is highly efficient for nitro reduction but is also notorious for causing dehalogenation of aryl halides.[8][9] The catalyst can facilitate hydrodehalogenation as a side reaction.
-
Troubleshooting & Solutions:
-
Avoid Standard Pd/C Hydrogenation: This method is generally unsuitable for this substrate. If catalytic hydrogenation is necessary, using Raney Nickel may be a better alternative as it is often less prone to causing dehalogenation of aromatic chlorides and fluorides.[8][9] Sulfided platinum on carbon (Pt/C) is another specialized catalyst known for its high selectivity in reducing nitro groups while preserving halogens.[8]
-
Use Metal/Acid Reduction (Recommended): This is the most reliable method for this transformation.
-
Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and cost-effective method that is highly chemoselective for the nitro group and typically does not affect aryl halides.[8]
-
Tin(II) Chloride (SnCl₂): An excellent and mild reagent for selectively reducing nitro groups in the presence of other sensitive functionalities. It is a preferred method in laboratory settings for achieving high selectivity.[8][9]
-
-
Control Reaction pH and Temperature: When using metal/acid systems, maintaining the correct pH during the reaction and workup is crucial for both the reaction's success and the final product's isolation.
-
| Reduction Method | Pros | Cons | Selectivity for Halogens |
| H₂ / Pd/C | Fast, clean reaction | High risk of dehalogenation | Poor |
| H₂ / Raney Nickel | Good for nitro reduction | Can still cause some dehalogenation | Moderate[9] |
| Fe / HCl | High selectivity, low cost | Requires acidic conditions, iron sludge in workup | Excellent[8] |
| SnCl₂ | Excellent selectivity, mild conditions | Stoichiometric tin salts, more expensive | Excellent[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound? The final product is an amino acid and is therefore amphoteric. This property can be exploited for purification.
-
Isoelectric Point Precipitation: The product will have minimum solubility at its isoelectric point. First, dissolve the crude product in a dilute aqueous base (like NaOH or Na₂CO₃) to form the soluble carboxylate salt. Treat with activated charcoal to remove colored impurities, filter, and then carefully acidify the filtrate with an acid (like HCl or acetic acid). The product will precipitate out at a specific pH (typically between 3 and 5).[10][11]
-
Recrystallization: If further purification is needed, recrystallization from an appropriate solvent system like ethanol/water or acetone/water can be effective.[12]
Q2: How can I effectively monitor the progress of each reaction step?
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. Use an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate) to get good separation between the starting material and the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the more volatile intermediates, like the nitrated toluene.
Q3: What are the primary safety concerns during this synthesis?
-
Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. This step is extremely exothermic and poses a risk of runaway reaction. Perform this step in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and ensure efficient cooling.
-
Oxidation: Strong oxidizers like KMnO₄ and especially CrO₃ are dangerous. CrO₃ is a known carcinogen. Handle with extreme care.
-
Reduction: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Metal/acid reductions can also produce hydrogen gas. Ensure proper ventilation and grounding of equipment.
Detailed Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride
This protocol describes the selective reduction of 2-Fluoro-3-chloro-6-nitrobenzoic acid.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-Fluoro-3-chloro-6-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into ice water. Basify the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8 to precipitate the tin salts.
-
Extraction: Filter the mixture to remove the tin hydroxides. Extract the aqueous filtrate with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid using the isoelectric point precipitation method described in the FAQ section.
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
References
- 1. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]
- 7. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 11. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of 6-Amino-3-chloro-2-fluorobenzoic acid
Welcome to the Technical Support Center for the synthesis of 6-Amino-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
I. Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound involves a two-step process starting from 3-Chloro-2-fluorobenzoic acid:
-
Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction: Conversion of the nitro group to the desired amino group.
This guide will address potential issues in both of these critical steps.
II. Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
A. Electrophilic Nitration of 3-Chloro-2-fluorobenzoic acid
The introduction of a nitro group is a critical step that dictates the final substitution pattern. The directing effects of the existing substituents (Fluorine: ortho, para-directing; Chlorine: ortho, para-directing; Carboxylic acid: meta-directing) and their interplay are crucial.
dot
Technical Support Center: Optimizing Reaction Conditions for 6-Amino-3-chloro-2-fluorobenzoic Acid Derivatization
Introduction
Welcome to the technical support center for 6-Amino-3-chloro-2-fluorobenzoic acid (CAS 161957-55-7). This molecule is a valuable building block in medicinal chemistry and organic synthesis, frequently used as a precursor for active pharmaceutical ingredients (APIs).[1] Its structure, featuring a carboxylic acid and an amino group on a halogenated aromatic ring, allows for diverse derivatization strategies.
However, the unique substitution pattern presents significant synthetic challenges. The amino group is flanked by an ortho-fluorine atom and a meta-chloro atom. These electron-withdrawing halogens decrease the nucleophilicity of the amine, while the ortho-substituent creates substantial steric hindrance.[2][3] This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help researchers overcome these challenges and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when derivatizing this compound? A1: The main difficulties stem from the electronic and steric properties of the molecule. The amino group is electron-deficient due to the ortho-fluoro and meta-chloro substituents, reducing its nucleophilicity. Furthermore, the ortho-fluoro group sterically hinders the approach of reactants to the amino group, which can dramatically slow down reaction rates or prevent reactions altogether with standard methods.[2][3]
Q2: Which functional group is more reactive, the amine or the carboxylic acid? A2: The reactivity is highly dependent on the reaction conditions.
-
Under acidic conditions (e.g., Fischer esterification): The amino group is protonated to form an ammonium salt (-NH₃⁺), rendering it non-nucleophilic. This allows for selective reactions at the carboxylic acid group.[4]
-
Under basic conditions for amide/sulfonamide formation: The carboxylic acid is deprotonated to a carboxylate (-COO⁻), which is a poor nucleophile. The amino group (-NH₂) is the primary reactive site for electrophiles like activated acids or sulfonyl chlorides.[5]
-
Using coupling reagents: In standard amide coupling, the carboxylic acid is activated, making it the electrophilic site for attack by an external amine. Conversely, to form an amide at the molecule's amino group, an external activated carboxylic acid is required.
Q3: What are the most effective methods for forming an amide bond at the 6-amino position? A3: Due to the hindered and electron-deficient nature of the aniline, standard coupling reagents may fail.[6] Success often requires more potent strategies:
-
Uronium/Phosphonium Salt Reagents: High-reactivity coupling agents like HATU, HBTU, or PyBOP are often necessary to achieve good conversion.[7][8]
-
Acyl Fluoride Generation: Converting the incoming carboxylic acid to an acyl fluoride in situ is a highly effective method for coupling with sterically hindered or electron-deficient amines.[6][9]
-
Acid Chloride Activation: Activating the coupling partner as an acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be effective, though it may require elevated temperatures and can be less clean.[10]
Q4: How can I selectively esterify the carboxylic acid group? A4: The most common and robust method is the Fischer-Speier esterification. This involves reacting the molecule with a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄).[4] The acidic conditions deactivate the amino group by protonation, ensuring high selectivity for the carboxylic acid.[4]
Q5: What is the recommended approach for forming a sulfonamide? A5: Sulfonamides are typically formed by reacting the amino group with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.[5] The reaction should be performed in an aprotic solvent (e.g., DCM, THF) to prevent hydrolysis of the sulfonyl chloride.[5] The base is critical for neutralizing the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[5]
Derivatization Strategy Workflow
The following diagram outlines a general workflow for selecting a derivatization path for this compound.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. growingscience.com [growingscience.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Troubleshooting guide for 6-Amino-3-chloro-2-fluorobenzoic acid reactions
Welcome to the technical support center for 6-Amino-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of this molecule—an aniline, a carboxylic acid, and two different halogens—presents both opportunities for complex molecular construction and specific challenges during reaction execution.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common issues and offer systematic, evidence-based solutions to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Section 1: General Considerations & Safety
FAQ: What are the key physicochemical properties and safety considerations for this compound?
Understanding the fundamental properties of your starting material is the first step toward a successful reaction. This compound (CAS No. not consistently available across all isomers, see PubChem for specific isomers like 2-amino-6-chloro-3-fluorobenzoic acid[1][2]) is a substituted anthranilic acid.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | [3] |
| Molecular Weight | ~189.57 g/mol | [1] |
| Appearance | Typically an off-white to light yellow or beige solid. | [4] |
| Solubility | Generally poor in water, soluble in organic solvents like DMF, DMSO, and alcohols. |
Safety & Handling:
As with many halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[1]
-
Hazards: It is classified as an irritant, potentially causing skin, eye, and respiratory irritation. It may be harmful if swallowed.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Section 2: Troubleshooting Amide Coupling Reactions
The formation of an amide bond by reacting the aniline nitrogen is one of the most common transformations for this substrate. However, the electronic and steric environment of the molecule can lead to challenges.
FAQ: My amide coupling reaction is giving a low yield. What are the primary causes?
Low yields in amide coupling reactions involving this substrate can typically be traced back to four main factors: inefficient activation of the coupling partner's carboxylic acid, the reduced nucleophilicity of the aniline, steric hindrance, or improper reaction conditions.
Caption: Decision tree for diagnosing low amide coupling yields.
-
Reduced Nucleophilicity: The aniline nitrogen in this compound is significantly less nucleophilic than in a simple aniline. This is due to the electron-withdrawing inductive effects of the ortho-fluorine and meta-chloro substituents. These groups pull electron density away from the benzene ring and, consequently, from the amino group, making it a weaker nucleophile.
-
Inefficient Acid Activation: The success of the reaction hinges on converting the coupling partner's carboxylic acid into a highly reactive intermediate (like an active ester or acylphosphonium salt) that the weakly nucleophilic aniline can attack. If the coupling reagent is not potent enough, this activation step will be the rate-limiting factor.
-
Steric Hindrance: The ortho-fluorine atom, while small, can still provide some steric shielding to the amino group, potentially slowing down the approach of a bulky activated carboxylic acid.
FAQ: How do I choose the right coupling reagent and conditions to overcome these issues?
Choosing a more robust coupling reagent and optimizing the reaction conditions are critical. Standard carbodiimide reagents like DCC or EDC may be insufficient without additives.
Recommended Coupling Reagents & Conditions:
| Reagent | Class | Key Advantages & Considerations | Recommended Base |
| HATU | Uronium/Aminium Salt | Highly efficient, fast reaction times, and low rates of racemization. Often the first choice for difficult couplings.[5][6] | DIPEA, NMM |
| HBTU/TBTU | Uronium/Aminium Salt | Very effective and widely used. Slightly less reactive than HATU but a reliable workhorse.[6] | DIPEA, NMM |
| PyBOP | Phosphonium Salt | Excellent for sterically hindered couplings. Byproducts are generally less hazardous than those from its predecessor, BOP.[6] | DIPEA |
| EDC / HOBt | Carbodiimide + Additive | A classic, cost-effective combination. The HOBt additive is crucial as it forms an active ester intermediate that minimizes side reactions and racemization.[7] | NMM, DIPEA |
-
Mechanism Insight: Uronium/aminium salt reagents like HATU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is rapidly attacked by the aniline to form the amide bond, driving the reaction to completion even with a weak nucleophile.
-
Solvent Choice: Use polar aprotic solvents like DMF or NMP to ensure good solubility of all components.
-
Temperature: Most couplings are run at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can be beneficial, but monitor carefully for decomposition using TLC or LC-MS.[8]
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required to neutralize the acid formed during the reaction and to deprotonate the aniline's ammonium salt if the starting material is an HCl salt.
Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling this compound with a generic carboxylic acid (R-COOH).
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.
-
Coupling: Add a solution of this compound (1.2 eq) in a minimum amount of DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, then a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.[8]
Section 3: Troubleshooting Cyclization Reactions
This substituted anthranilic acid is a common precursor for synthesizing heterocyclic systems, such as quinazolinones, through cyclization reactions.
FAQ: I am attempting to form a quinazolinone, but the reaction is incomplete or forms byproducts. What should I investigate?
The formation of quinazolinones from anthranilic acids or their amides often involves an initial acylation followed by an intramolecular cyclization/dehydration step.[9]
Caption: A standard workflow for synthesis and analysis.
Common Issues and Solutions:
-
Incomplete Cyclization: The final ring-closing step is often the most difficult and may require thermal or acid-catalyzed conditions.
-
Causality: The dehydration step to form the final aromatic heterocycle requires overcoming an energy barrier. The electron-withdrawing groups on the ring can influence the electron density of the atoms involved in the cyclization, potentially making it more difficult.
-
Solution: If you have successfully formed the acyclic intermediate (verifiable by LC-MS), you may need to increase the reaction temperature or add a catalyst. Acetic acid is a common solvent and catalyst for such cyclizations. Microwave irradiation can also be effective for driving these reactions to completion under sealed-vessel conditions.[9]
-
-
Side Reactions: At high temperatures, undesired side reactions like decarboxylation or intermolecular condensation can occur.
-
Solution: Explore milder cyclization conditions. For example, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can sometimes promote cyclization at lower temperatures by activating one of the carbonyls or amides involved in the ring closure.
-
Section 4: Purification Strategies
FAQ: My crude product is difficult to purify. What strategies can I use?
The polarity of both the starting material and many of its derivatives can make purification challenging.
-
Acid-Base Extraction: Utilize the amphoteric nature of the molecule.[10] If your product retains the carboxylic acid, it can be extracted into a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer. Conversely, if the product retains the basic amino group, it can be extracted into an acidic aqueous solution.
-
Recrystallization: This is often the most effective method for obtaining highly pure material if a suitable solvent system can be found.[8] Screen solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol.
-
Column Chromatography: Use a moderately polar mobile phase, such as ethyl acetate/hexane or dichloromethane/methanol, on a silica gel column. The presence of both a free carboxylic acid and an amine can cause streaking on the column. Adding a small amount of acetic acid (for acidic products) or triethylamine (for basic products) to the mobile phase can often lead to sharper peaks and better separation.
References
- 1. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1039815-76-3|2-Amino-6-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]
- 4. innospk.com [innospk.com]
- 5. ossila.com [ossila.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Reaction of anthranilic acid amides with cyclic anhydrides | Semantic Scholar [semanticscholar.org]
- 10. Anthranilic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to the Stable Storage of 6-Amino-3-chloro-2-fluorobenzoic acid
Welcome to the technical support center for 6-Amino-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this critical chemical intermediate. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you prevent the degradation of this compound during storage.
Section 1: Understanding the Instability of this compound
The structure of this compound, featuring an aromatic amine and a carboxylic acid, makes it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation. The primary factors contributing to its degradation are oxidation, light, heat, and moisture.
-
Oxidative Degradation : The electron-rich amino group (-NH2) on the benzene ring is highly susceptible to oxidation. Exposure to atmospheric oxygen can initiate a cascade of reactions, often forming colored impurities like quinone-imines, which results in the powder changing color from white or off-white to yellow, brown, or even grey.[1][2] This process can be accelerated by exposure to light and the presence of metal ions. In acidic media, strong oxidizing agents can readily oxidize aminobenzoic acids.[3]
-
Photodegradation : Aromatic amines are often light-sensitive.[4] Similar to para-aminobenzoic acid (PABA), which is known to photodegrade through an O2-mediated pathway, this compound can absorb UV light, leading to the formation of reactive radical species and subsequent decomposition.[2]
-
Thermal Degradation & Decarboxylation : Elevated temperatures can promote the decarboxylation of the molecule, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO2).[5] This reaction can be particularly prevalent in acidic conditions and results in the formation of 2-chloro-3-fluoroaniline, a significant impurity that will alter the stoichiometry of your reactions.[6][7]
-
Moisture-Induced Degradation : While not strictly hygroscopic, the compound can adsorb moisture from the atmosphere, especially if not stored in a tightly sealed container.[8][9] This moisture can act as a catalyst, accelerating other degradation pathways such as oxidation and potentially altering the compound's physical state.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 6-Amino-3-chloro-2-fluorobenzoic Acid
For researchers and professionals in drug development, the robust characterization of synthetic intermediates is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 6-Amino-3-chloro-2-fluorobenzoic acid is a key substituted aniline building block, whose unique arrangement of amino, chloro, and fluoro groups on a benzoic acid scaffold makes it a valuable precursor in medicinal chemistry. Its purity and structural integrity directly impact the outcome of subsequent synthetic steps and the impurity profile of the final product.
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, this document explains the causality behind methodological choices, offers field-proven insights, and presents detailed protocols designed to be self-validating.
Chapter 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. Its primary function is to separate the main compound from any impurities, such as starting materials, isomers, or by-products from the synthesis.
Expertise & Experience: The 'Why' Behind the Method
A reversed-phase HPLC method is the logical choice for this molecule. The aromatic ring provides sufficient hydrophobicity for retention on a C18 stationary phase. The molecule's ionizable amino and carboxylic acid groups, however, necessitate careful control of the mobile phase pH to ensure reproducible retention and sharp, symmetrical peak shapes.
The causality is as follows:
-
Acidic Mobile Phase: An acidic mobile phase (e.g., pH 2.5-3.5) is employed to suppress the ionization of the carboxylic acid group (-COOH) and protonate the amino group (-NH3+). This ensures that the analyte interacts with the stationary phase in a single, consistent ionic form, preventing peak tailing that would otherwise occur from a mixture of ionized and non-ionized species.
-
UV Detection: The benzoic acid core contains a chromophore that strongly absorbs UV light. A detection wavelength of around 254 nm is typically effective for aromatic compounds and provides a good balance of sensitivity and specificity.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and suitable for validation according to ICH guidelines.
1. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of HPLC-grade water and acetonitrile (e.g., 70:30 v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane and degas thoroughly. The organic ratio can be adjusted to achieve the desired retention time.
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.
-
Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve in 100 mL of diluent to create a 0.1 mg/mL stock solution.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 254 nm.
3. Data Analysis:
-
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
A Senior Application Scientist's Guide to the Purity Analysis of 6-Amino-3-chloro-2-fluorobenzoic Acid: A Comparative Review of HPLC-UV and UPLC-MS Methodologies
Abstract
6-Amino-3-chloro-2-fluorobenzoic acid is a critical substituted anthranilic acid derivative, frequently employed as a key starting material or intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The isomeric purity and overall impurity profile of this compound are paramount, as even trace impurities can propagate through multi-step syntheses, potentially impacting the efficacy, safety, and regulatory approval of the final product. This guide provides an in-depth, objective comparison of two robust liquid chromatography techniques for the purity assessment of this compound: the workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the high-resolution Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). We will delve into the causality behind methodological choices, provide detailed, field-proven protocols, and present a logical framework for selecting the appropriate technique based on analytical objectives.
The Analyte: Understanding this compound and Its Potential Impurities
This compound (C₇H₅ClFNO₂) is a polar, aromatic carboxylic acid.[3] Its structure, featuring an acidic carboxyl group and a basic amino group, makes it amphoteric. The presence of electron-withdrawing halogen substituents (Cl and F) further influences its chemical properties.[4][5]
A robust analytical method must be capable of separating the main component from a range of potential process-related impurities, which may include:
-
Starting Materials: Incomplete conversion of precursors used in its synthesis.
-
Isomeric Byproducts: Positional isomers (e.g., 2-Amino-5-chloro-3-fluorobenzoic acid) that may form due to non-selective reactions.
-
Related Substances: Impurities arising from side reactions, such as de-halogenated or hydrolyzed species.
-
Degradation Products: Compounds formed under stressful conditions (e.g., heat, light, or pH extremes).
The primary goal of the purity analysis is to accurately quantify the main peak and detect, identify, and quantify any impurities, often down to a reporting threshold of 0.05% as stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[6][7]
The Workhorse Method: Reversed-Phase HPLC with UV Detection
For routine quality control (QC) and batch release testing, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard due to its robustness, cost-effectiveness, and reproducibility.[8]
Causality Behind the Method
The choice of an RP-HPLC method is deliberate. The analyte is polar, but by controlling the mobile phase pH, we can suppress the ionization of its carboxylic acid group. An acidic mobile phase (pH ~2.5-3.5) protonates the carboxylate anion (-COO⁻) to its neutral form (-COOH), increasing its hydrophobicity and allowing for predictable retention on a nonpolar C18 stationary phase. The amino group will be protonated, but the overall retention is manageable. This pH control is critical for achieving sharp, symmetrical peaks. UV detection is selected because the aromatic ring is a strong chromophore, providing excellent sensitivity at wavelengths around 254 nm.[9]
Experimental Protocol: HPLC-UV Purity Assay
This protocol is designed as a self-validating system through the inclusion of rigorous system suitability tests, ensuring the analytical setup is performing correctly before any samples are analyzed.[10]
A. Instrumentation & Reagents
-
HPLC System: A quaternary or binary HPLC system equipped with a UV/DAD detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH) (Analytical Grade)
-
This compound Reference Standard (Purity ≥99.5%)
-
B. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-40 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
| Run Time | 40 minutes |
C. Solution Preparation
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)
-
Reference Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL (100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the Reference Standard Solution using the Diluent.
D. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 1.0%
E. Data Analysis Purity is calculated using the area percent method. The area of the main analyte peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area_MainPeak / Total_Area_AllPeaks) * 100
Visualization: HPLC-UV Analytical Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthetic Routes of 6-Amino-3-chloro-2-fluorobenzoic acid
Introduction: The Significance of 6-Amino-3-chloro-2-fluorobenzoic Acid
This compound is a highly functionalized aromatic molecule that serves as a crucial building block in the synthesis of complex organic compounds. Its unique substitution pattern—featuring an amine, a carboxylic acid, and two different halogens—makes it a valuable intermediate in the pharmaceutical and agrochemical industries. Specifically, this scaffold is integral to the development of novel therapeutics, including kinase inhibitors for oncology and agents targeting other critical biological pathways. The precise arrangement of its functional groups allows for intricate molecular designs, enabling fine-tuning of a drug candidate's pharmacological properties.
Given its strategic importance, the efficient and scalable synthesis of this compound is a topic of considerable interest for process chemists and medicinal chemists alike. This guide provides an in-depth comparison of two prominent synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: Synthesis via Nucleophilic Aromatic Fluorination
This synthetic approach commences with a dichlorinated, nitro-substituted benzoic acid. The core strategy involves a selective nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, followed by a standard reduction of the nitro group. This route is particularly notable for its predictable regiochemistry in the fluorination step.
Workflow Overview
The synthesis proceeds in two key transformations starting from 2,3-dichloro-6-nitrobenzoic acid:
-
Fluorination: A selective halogen exchange (Halex) reaction replaces the chlorine atom at the C2 position with fluorine. This step is driven by the strong activation provided by the ortho-nitro group.
-
Reduction: The nitro group at the C6 position is reduced to an amine to yield the final product.
Caption: Workflow for the synthesis of this compound starting from a dichlorinated precursor.
Mechanistic Insights
Step 1: Nucleophilic Aromatic Substitution (Fluorination)
The key to this route is the selective replacement of the C2 chlorine. Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1] In the starting material, 2,3-dichloro-6-nitrobenzoic acid, the nitro group (-NO₂) at C6 strongly activates the ring for nucleophilic attack. The chlorine at C2 is ortho to the nitro group, making it significantly more labile than the chlorine at C3.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed upon the addition of the nucleophile (fluoride ion) to the aromatic ring.[2] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides substantial stabilization. Subsequent elimination of the chloride ion restores aromaticity and yields the fluorinated product. The use of a high-boiling polar aprotic solvent like sulfolane or DMSO is crucial to solubilize the fluoride salt (e.g., KF or CsF) and to reach the high temperatures often required for this transformation.
Step 2: Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a fundamental and well-established transformation in organic synthesis. Several reliable methods are available. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C) offers high efficiency and clean conversion. Alternatively, metal-acid systems, such as iron powder in acidic medium (e.g., HCl or acetic acid), are cost-effective and highly effective for this reduction, making them suitable for large-scale production.[3]
Experimental Protocol
Step 1: Synthesis of 3-Chloro-2-fluoro-6-nitrobenzoic acid
-
To a sealed reaction vessel equipped with a mechanical stirrer and a temperature probe, add 2,3-dichloro-6-nitrobenzoic acid (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and sulfolane (3-5 volumes).
-
Heat the mixture to 180-200 °C under a nitrogen atmosphere.
-
Maintain the temperature and stir vigorously for 12-24 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to 60-70 °C and cautiously add water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to obtain crude 3-chloro-2-fluoro-6-nitrobenzoic acid. Further purification can be achieved by recrystallization.
Step 2: Synthesis of this compound
-
Charge a round-bottom flask with 3-chloro-2-fluoro-6-nitrobenzoic acid (1.0 eq), ethanol or methanol (10 volumes), and concentrated hydrochloric acid (1-2 volumes).
-
Add iron powder (3.0-5.0 eq) portion-wise to the stirred mixture, controlling the exothermic reaction by external cooling if necessary.
-
After the addition is complete, heat the mixture to reflux (70-80 °C) for 2-4 hours until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the alcohol.
-
Adjust the pH of the remaining aqueous solution to 4-5 with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Route 2: Synthesis via Electrophilic Nitration
This alternative route begins with a more readily available starting material, 3-chloro-2-fluorobenzoic acid.[4][5] The synthesis hinges on the regioselective introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution, followed by its reduction.
Workflow Overview
The synthesis involves two primary steps:
-
Nitration: Electrophilic nitration of 3-chloro-2-fluorobenzoic acid introduces a nitro group at the C6 position.
-
Reduction: The newly introduced nitro group is reduced to an amine to furnish the target molecule.
Caption: Workflow for the synthesis of this compound via an electrophilic nitration pathway.
Mechanistic Insights
Step 1: Electrophilic Nitration
The success of this route depends critically on the regioselectivity of the nitration step. In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile (the nitronium ion, NO₂⁺). In 3-chloro-2-fluorobenzoic acid, we have three substituents to consider:
-
-COOH (Carboxylic Acid): A deactivating, meta-directing group.
-
-Cl (Chlorine): A deactivating, ortho,para-directing group.
-
-F (Fluorine): A deactivating, ortho,para-directing group.
The target position, C6, is ortho to the fluorine, para to the chlorine, and ortho to the carboxylic acid. The ortho,para-directing influence of the halogens will guide the incoming nitronium ion to C4 and C6. The C6 position is sterically less hindered than the C4 position (which is between a chlorine and a carboxylic acid group) and is activated by both halogens. While the carboxylic acid directs meta (to C5), the combined ortho,para-directing effect of the two halogens typically dominates, leading to the desired 6-nitro isomer as a major product. However, the formation of other isomers is possible, which may necessitate purification.
Step 2: Nitro Group Reduction
The reduction of the intermediate, 3-chloro-2-fluoro-6-nitrobenzoic acid, follows the same principles and uses the same methodologies as described in Route 1 (e.g., catalytic hydrogenation or metal-acid reduction).
Experimental Protocol
Step 1: Synthesis of 3-Chloro-2-fluoro-6-nitrobenzoic acid
-
In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (3-4 volumes).
-
Slowly add 3-chloro-2-fluorobenzoic acid (1.0 eq) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed extensively with cold water until the filtrate is neutral, and dried under vacuum. This affords the crude 3-chloro-2-fluoro-6-nitrobenzoic acid, which may require purification by recrystallization to remove unwanted isomers.
Step 2: Synthesis of this compound
The protocol for this step is identical to that described in Step 2 of Route 1.
Comparative Analysis
| Parameter | Route 1 (SNAr Fluorination) | Route 2 (Electrophilic Nitration) |
| Starting Material | 2,3-Dichloro-6-nitrobenzoic acid | 3-Chloro-2-fluorobenzoic acid |
| Starting Material Cost & Availability | Generally less common and more expensive. | More readily available and cost-effective.[4][5] |
| Number of Steps | 2 | 2 |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution (Nitration) |
| Regioselectivity | High. The C2 position is strongly activated by the ortho-nitro group, leading to selective fluorination. | Moderate to Good. Relies on the directing effects of existing substituents. Formation of isomers is possible. |
| Overall Yield | Potentially higher due to superior regioselectivity in the key step. | Potentially lower if significant amounts of side-products are formed during nitration, requiring purification. |
| Scalability | Good. SNAr reactions are generally scalable, though they may require high temperatures and specialized equipment (pressure vessels). | Excellent. Electrophilic nitration is a classic industrial reaction that is readily scalable. |
| Safety & Environmental Concerns | Use of high-boiling polar aprotic solvents (e.g., sulfolane, DMSO) which can be difficult to remove and dispose of. High reaction temperatures pose a process safety risk. | Use of large quantities of strong acids (H₂SO₄, HNO₃) requires careful handling and waste neutralization. |
Senior Application Scientist's Recommendation
The choice between Route 1 and Route 2 depends heavily on the specific objectives and constraints of the research or production campaign.
Route 1 is recommended for:
-
High-Purity Synthesis: When the primary goal is to obtain the final product with minimal isomeric impurities. The high regioselectivity of the SNAr step is a significant advantage, simplifying downstream purification.
-
Predictability: This route offers a more predictable outcome, making it suitable for initial lab-scale syntheses where reliability is paramount.
Route 2 is recommended for:
-
Cost-Sensitive and Large-Scale Production: The use of a cheaper and more accessible starting material makes this route economically advantageous, particularly for manufacturing at scale.
-
Process Optimization Projects: While regioselectivity can be a challenge, the nitration step can often be optimized (by tuning temperature, time, and acid ratios) to maximize the yield of the desired isomer. This route is well-suited for teams with expertise in process development.
References
A Guide to the Structure-Activity Relationships of Halogenated Benzoic Acids: A Comparative Analysis Featuring 6-Amino-3-chloro-2-fluorobenzoic Acid
Abstract
Halogenated benzoic acids represent a cornerstone scaffold in medicinal chemistry, with substitutions dramatically influencing their pharmacokinetic profiles and biological activities. The introduction of halogens and other functional groups can enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives promising candidates for drug discovery.[1][2] This guide provides a comparative analysis of the biological activities—specifically antimicrobial, cytotoxic, and anti-inflammatory properties—of various halogenated benzoic acids. While direct experimental data on 6-Amino-3-chloro-2-fluorobenzoic acid is limited, this document extrapolates its potential biological profile by dissecting established Structure-Activity Relationships (SAR) from well-documented analogues. We will explore how the interplay of amino, chloro, and fluoro substituents on the benzoic acid core can be rationally designed to achieve desired therapeutic effects, supported by detailed experimental protocols for researchers seeking to validate these hypotheses.
Introduction: The Pivotal Role of Substitution in Benzoic Acid Bioactivity
Benzoic acid, in its unsubstituted form, exhibits modest biological activity, primarily known for its use as a food preservative due to its ability to inhibit the growth of molds and yeasts.[3] Its mechanism often involves the disruption of cellular processes after diffusing across the cell membrane, particularly under acidic conditions.[3][4] However, the therapeutic potential of the benzoic acid scaffold is truly unlocked through chemical modification.
The strategic placement of substituents, particularly halogens (Fluorine, Chlorine, Bromine) and amino groups, profoundly alters the molecule's electronic and steric properties. This has significant downstream effects on its biological function:
-
Lipophilicity and Permeability: Halogenation generally increases a compound's hydrophobicity, which can enhance its ability to cross biological membranes. This property is directly related to the toxicity and activity of halogenated benzoic acids.[5]
-
Metabolic Stability: The introduction of fluorine, in particular, can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.[1][2]
-
Binding Affinity: The high electronegativity of halogens can create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active sites of target enzymes or receptors, thereby enhancing binding affinity and potency.[2]
-
Acidity (pKa): Electron-withdrawing groups like halogens increase the acidity of the carboxylic acid group, which can influence its ionization state at physiological pH and its interaction with biological targets.
This guide leverages the principles of Structure-Activity Relationship (SAR) studies, which correlate these chemical modifications with changes in biological activity, to build a predictive framework for novel compounds.[6]
Profile of the Target Compound: this compound
This compound is a polysubstituted aromatic carboxylic acid. Its unique substitution pattern—an amino group ortho to the carboxyl function, and two different halogens on adjacent carbons—suggests a complex interplay of electronic and steric effects that could give rise to significant biological activity. While comprehensive studies on this specific isomer are not widely published, we can hypothesize its potential activities by examining related structures.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Halogenated benzoic acids and their derivatives have long been investigated for their antimicrobial properties. The presence, type, and position of the halogen can dictate the spectrum and potency of activity.
Supporting Data & SAR Insights: Derivatives of fluorobenzoic acids have demonstrated inhibitory activity, particularly against Gram-positive bacteria.[7] Studies on pyrazole derivatives of benzoic acid showed that lipophilic halogen substitutions (chloro and bromo) improved antibacterial activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 1-2 µg/mL.[8] Conversely, difluoro-substituted compounds in that particular series did not show significant activity, highlighting that the relationship is not always linear and depends on the overall molecular scaffold.[8]
| Compound/Derivative Class | Organism(s) | Reported Activity (MIC) | Citation(s) |
| Pyrazole-benzoic acid (4-bromo, 3-methyl) | Bacillus subtilis | 1 µg/mL | [8] |
| Pyrazole-benzoic acid (Trifluoromethyl) | Various Bacteria | 2 µg/mL | [8] |
| Fluorobenzoic acid hydrazides | Gram-positive bacteria | General inhibitory activity | [7] |
Hypothesized Activity for this compound: The combination of both fluorine and chlorine suggests the potential for potent, broad-spectrum antimicrobial activity. The amino group, depending on its protonation state, could further enhance membrane interaction or interfere with bacterial metabolic pathways. It is plausible that this compound could be an effective inhibitor of Gram-positive bacteria and warrants investigation against clinically relevant strains.
Cytotoxic and Anticancer Activity
The benzoic acid scaffold is present in numerous compounds evaluated for anticancer activity. Modifications can induce apoptosis, inhibit cell growth, or interfere with specific cancer-related signaling pathways.
Supporting Data & SAR Insights: Various substituted benzoic acids have been evaluated against cancer cell lines using the MTT assay. For example, certain thiocyanate benzoic acid derivatives showed potent activity against the MCF-7 breast cancer cell line.[9] Other studies have identified phenyl-thiazolyl-benzoic acid derivatives that inhibit the growth of human acute promyelocytic leukemia (APL) cells with IC50 values in the nanomolar to low micromolar range.[9] The presence of halogens is often a key feature in enhancing potency, as seen in studies of ALR2 inhibitors where para-halogen substituents improved affinity.[10]
| Compound/Derivative Class | Cell Line(s) | Reported Activity (IC50) | Citation(s) |
| Phenyl-thiazolyl-benzoic acid deriv. | Human APL cells (NB4) | 0.001–1 µM | [9] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 | 15.6 µM | [9] |
| Fluorinated benzofuran derivatives | HCT116 | 19.5 µM | [1] |
| Fluorinated indole derivatives | HepG2 | 2.50 µM | [1] |
Hypothesized Activity for this compound: The dense functionalization of this compound makes it an intriguing candidate for cytotoxic activity. The specific arrangement of electron-withdrawing halogens and the electron-donating amino group could facilitate novel interactions with enzyme active sites or DNA. It is a prime candidate for screening against a panel of human cancer cell lines to determine its potential as an anticancer agent.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of aromatic carboxylic acids. Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.
Supporting Data & SAR Insights: Derivatives of benzoic acid are actively being explored as anti-inflammatory agents.[11] Studies on 2-hydroxymethylbenzamide derivatives using the carrageenan-induced paw edema model in rats showed that structural modifications significantly impact activity. For instance, the inclusion of a 4-(2-methoxyphenyl)-piperazin-1-yl moiety resulted in anti-inflammatory activity comparable to the standard drug indomethacin.[12] The design of novel NSAIDs often involves modifying the core benzoic acid structure to enhance selectivity for COX-2, aiming to reduce gastric side effects.[13][14]
| Compound/Derivative Class | Assay Model | Reported Activity (% Inhibition) | Citation(s) |
| 2-hydroxymethylbenzamide deriv. (3d) | Carrageenan-induced paw edema | 52.1% | [12] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | 56.3% | [12] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | 48.9–63.1% | [15] |
Hypothesized Activity for this compound: The presence of an amino group is a feature of several known anti-inflammatory agents (e.g., mesalazine). The combination of this group with halogens on the benzoic acid ring could lead to potent inhibition of inflammatory mediators like COX enzymes. The compound's potential to act as an anti-inflammatory agent is high and should be evaluated using standard in vivo models.
Mechanistic Considerations
The diverse biological activities of halogenated benzoic acids stem from their ability to interact with a wide range of biological targets. A plausible mechanism for the anti-inflammatory activity of many benzoic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway.
Caption: Proposed inhibitory mechanism on the cyclooxygenase (COX) pathway.
This pathway illustrates how arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation. Halogenated benzoic acids may act as competitive or non-competitive inhibitors of these enzymes, reducing prostaglandin synthesis and thereby alleviating inflammatory symptoms.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogues, standardized, reproducible assays are essential. The following protocols provide detailed, self-validating methodologies for assessing antimicrobial, cytotoxic, and anti-inflammatory activities.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to quantify the lowest concentration of a compound that inhibits visible microbial growth.[16][17][18]
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scilit.com [scilit.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of antimicrobial activity [protocols.io]
- 18. woah.org [woah.org]
A Comparative Spectroscopic Guide to 6-Amino-3-chloro-2-fluorobenzoic Acid and Its Synthetic Precursors
Abstract
This guide provides an in-depth spectroscopic comparison of 6-Amino-3-chloro-2-fluorobenzoic acid, a valuable building block in pharmaceutical development, and its key synthetic precursors: 3-chloro-2-fluorobenzoic acid and 3-chloro-2-fluoro-6-nitrobenzoic acid.[1][2] By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers researchers a practical framework for reaction monitoring, purity assessment, and structural verification during synthesis. The causality behind spectral shifts resulting from the introduction of nitro (-NO₂) and amino (-NH₂) groups is discussed, providing a deeper understanding of substituent effects on the electronic environment of the benzene ring.
Introduction and Synthetic Rationale
This compound is a polysubstituted aromatic acid whose structural complexity makes it a versatile intermediate for active pharmaceutical ingredients (APIs).[1] A common and logical synthetic route involves a two-step process starting from 3-chloro-2-fluorobenzoic acid: electrophilic nitration to introduce a nitro group at the C6 position, followed by the reduction of this nitro group to form the final amino product.[3]
The choice of this pathway is guided by the directing effects of the substituents. The carboxylic acid and chloro groups are deactivating and meta-directing, while the fluoro group is deactivating but ortho, para-directing. The nitration occurs at the C6 position, which is ortho to the activating fluorine and meta to the deactivating chlorine and carboxyl groups. The subsequent reduction of the nitro group is a fundamental transformation in organic chemistry, often achieved through methods like catalytic hydrogenation or metal-acid reduction.[3][4]
This guide focuses on elucidating the spectroscopic transformations that accompany this synthetic sequence, providing clear, data-driven benchmarks for each stage.
Spectroscopic Methodologies: A Self-Validating System
To ensure data integrity, standardized protocols for sample preparation and analysis are crucial. The methodologies described below represent a self-validating workflow, where each technique provides complementary information to confirm molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[5]
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.[5]
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for analyte peaks. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra. A wider spectral width (0-200 ppm) and a longer acquisition time are necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups, making it an excellent tool for confirming the presence or absence of key moieties like -COOH, -NO₂, and -NH₂.
Experimental Protocol:
-
Sample Preparation (ATR): For solid samples, Attenuated Total Reflectance (ATR) is a rapid and reliable method. Place a small amount of the dry sample directly onto the ATR crystal (e.g., diamond).
-
Instrument: A Bruker Tensor 27 FT-IR or equivalent.[6]
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000–400 cm⁻¹, typically co-adding 16 or 32 scans for a high-quality spectrum. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) is suitable for these polar, acidic compounds and is typically run in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides accurate mass measurements.
-
Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak. The isotopic pattern, especially for chlorine (³⁵Cl:³⁷Cl ≈ 3:1), is a critical validation point.
Comparative Spectroscopic Analysis
The sequential addition of the nitro group and its subsequent conversion to an amine dramatically alters the spectroscopic properties of the molecule.
Workflow: From Precursor to Product
The diagram below illustrates the synthetic and analytical workflow.
Caption: Synthetic and analytical workflow.
Precursor 1: 3-chloro-2-fluorobenzoic acid
-
Structure: A simple di-halogenated benzoic acid.[1]
-
¹H NMR: The spectrum shows three aromatic protons. The proton adjacent to the carboxylic acid will be the most downfield. The characteristic acidic proton of the carboxyl group (-COOH) appears as a broad singlet, typically >10 ppm.
-
¹³C NMR: The spectrum will show 7 distinct carbon signals. The carboxyl carbon (-COOH) is highly deshielded, appearing around 165-170 ppm. The carbon attached to fluorine will show a large coupling constant (¹Jcf).
-
IR Spectroscopy: Key peaks include a very broad O-H stretch from the carboxylic acid dimer (approx. 3300-2500 cm⁻¹) and a sharp, strong C=O stretch (approx. 1700 cm⁻¹).[6][7] C-Cl and C-F stretches appear in the fingerprint region (<1200 cm⁻¹).
-
Mass Spectrometry: The [M-H]⁻ ion will be observed, showing a characteristic 3:1 isotopic pattern for the single chlorine atom.
Intermediate: 3-chloro-2-fluoro-6-nitrobenzoic acid
-
Structure: The introduction of the strongly electron-withdrawing nitro (-NO₂) group significantly impacts the electronic environment.[8]
-
¹H NMR: The aromatic region now shows only two protons. Due to the powerful deshielding effect of the adjacent nitro group, the proton at C5 will be shifted significantly downfield compared to the starting material.
-
¹³C NMR: All aromatic carbon signals are affected. The carbon attached to the nitro group (C6) is strongly deshielded.
-
IR Spectroscopy: This spectrum is highly diagnostic. The characteristic broad O-H and C=O peaks of the carboxylic acid remain. Crucially, two new, strong peaks appear: the asymmetric N-O stretch (approx. 1530-1550 cm⁻¹) and the symmetric N-O stretch (approx. 1350 cm⁻¹).[9] The presence of these two bands is definitive proof of successful nitration.
-
Mass Spectrometry: The molecular weight increases by 45 Da (the mass of -NO₂ minus H). The chlorine isotopic pattern persists.
Final Product: this compound
-
Structure: The conversion of the electron-withdrawing nitro group to an electron-donating amino (-NH₂) group causes significant spectral changes.[3][10]
-
¹H NMR: The two aromatic protons are now shielded (shifted upfield) relative to the nitro-intermediate due to the electron-donating nature of the -NH₂ group. A new, broad signal appears for the amino protons (-NH₂), typically between 3-6 ppm, whose position can be concentration and solvent dependent.[11]
-
¹³C NMR: The electron-donating -NH₂ group causes a pronounced shielding (upfield shift) of the ortho and para carbons relative to the nitro-intermediate.
-
IR Spectroscopy: This is the most telling technique for confirming the reduction. The two strong nitro group absorptions (1550 and 1350 cm⁻¹) must completely disappear.[10] In their place, two new, sharp to medium N-H stretching bands for the primary amine appear in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[12] An N-H bending (scissoring) mode also appears around 1600-1640 cm⁻¹.[12]
-
Mass Spectrometry: The molecular weight decreases by 30 Da (mass of -NO₂ minus -NH₂). The chlorine isotopic pattern remains a key identifier.
Data Summary Table
The following table summarizes the key expected spectroscopic data points for easy comparison.
| Compound Name | Molecular Formula | Mol. Weight | Key ¹H NMR Signals (ppm, DMSO-d₆) | Key IR Bands (cm⁻¹) |
| 3-chloro-2-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | ~13.0 (br s, 1H, COOH), 7.5-8.0 (m, 3H, Ar-H) | 3300-2500 (br, O-H), ~1700 (s, C=O) |
| 3-chloro-2-fluoro-6-nitrobenzoic acid | C₇H₃ClFNO₄ | 219.55 | ~13.5 (br s, 1H, COOH), 8.0-8.5 (m, 2H, Ar-H, deshielded) | 3300-2500 (br, O-H), ~1700 (s, C=O), ~1540 (s, asym N-O) , ~1350 (s, sym N-O) |
| This compound | C₇H₅ClFNO₂ | 189.57 | ~12.5 (br s, 1H, COOH), 6.5-7.5 (m, 2H, Ar-H, shielded), ~5.0-6.0 (br s, 2H, NH₂) | ~3450 & ~3350 (m, N-H) , 3300-2500 (br, O-H), ~1680 (s, C=O), ~1620 (m, N-H bend) . Absence of NO₂ bands. |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration.
Conclusion
The spectroscopic journey from 3-chloro-2-fluorobenzoic acid to its 6-amino derivative is characterized by clear and predictable changes in NMR, IR, and MS data. The powerful electron-withdrawing nature of the intermediate nitro group causes significant deshielding of aromatic protons and introduces highly characteristic IR absorption bands. Conversely, the reduction to the electron-donating amino group results in proton shielding and the appearance of distinct N-H stretches in the IR spectrum, coupled with the complete disappearance of the nitro signals. By leveraging this comparative data, researchers can confidently monitor the progression of their synthesis, verify the structure of their intermediates and final product, and ensure the purity required for downstream applications in drug discovery and development.
References
- 1. ossila.com [ossila.com]
- 2. innospk.com [innospk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 302931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminobenzoic acid(150-13-0) 1H NMR [m.chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 6-Amino-3-chloro-2-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Halogenated Anthranilic Acid Derivatives
Substituted anthranilic acids are pivotal scaffolds in medicinal chemistry and materials science. The strategic placement of halogen atoms and an amino group on the benzoic acid core can profoundly influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical and biological properties of the resulting compounds. 6-Amino-3-chloro-2-fluorobenzoic acid and its derivatives are of particular interest due to the unique interplay of the electron-withdrawing and donating groups, which can modulate acidity, lipophilicity, and hydrogen bonding potential.
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these molecules in the solid state.[1][2][3] This guide provides a comprehensive overview of the crystallographic analysis of this class of compounds, offering insights into experimental design, data interpretation, and a comparative analysis with alternative characterization techniques. While crystallographic data for the titular compound is not yet publicly available, this guide will draw upon data from structurally related molecules to provide a robust framework for researchers in this field.
Part 1: The Crystallization Workflow: From Solution to Single Crystal
The journey to a crystal structure begins with the growth of high-quality single crystals, a process that is often the most challenging step in a crystallographic analysis.[4] The choice of crystallization method and solvent is critical and is guided by the solubility of the compound.
Experimental Protocol: Screening for Crystallization Conditions
A systematic approach to screening various solvents and crystallization techniques is paramount.
1. Solubility Assessment:
- Begin by assessing the solubility of the this compound derivative in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
- Aim for a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
2. Common Crystallization Techniques: [5][6][7]
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Causality: This method is straightforward and effective for many organic compounds. The gradual increase in concentration as the solvent evaporates provides the supersaturation necessary for crystal nucleation and growth.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively high-boiling-point solvent.
-
Place this solution in a small, open container (e.g., a small test tube).
-
Place the small container inside a larger, sealed container that contains a more volatile solvent (the precipitant) in which the compound is insoluble.
-
The precipitant vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Causality: This technique allows for a more controlled and gradual change in supersaturation compared to slow evaporation, which can lead to higher quality crystals.
-
-
Anti-Solvent Crystallization: [5]
-
Dissolve the compound in a good solvent.
-
Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Causality: The addition of an anti-solvent directly reduces the solubility of the compound, providing a rapid method to induce crystallization. The subsequent heating and slow cooling help to control the crystal growth rate.
-
Part 2: X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, X-ray diffraction analysis can be performed to determine the precise arrangement of atoms in the crystal lattice.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data of Related Aminobenzoic Acids
To provide a predictive framework for this compound derivatives, the following table summarizes key crystallographic parameters for structurally similar compounds. This data is essential for understanding how different substituents influence crystal packing and intermolecular interactions.
| Compound | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Key Intermolecular Interactions | Reference |
| 2-Aminobenzoic Acid | P2₁/n | a=18.551, b=3.860, c=18.642; β=93.56 | Dimeric O-H···O hydrogen bonds, N-H···O hydrogen bonds | [1] |
| p-Aminobenzoic Acid (α-form) | P2₁/n | a=18.551, b=3.860, c=18.642; β=93.56 | Dimeric O-H···O hydrogen bonds, N-H···O hydrogen bonds | [8] |
| p-Aminobenzoic Acid (β-form) | P2₁/n | a=12.94, b=5.10, c=10.22; β=99.2 | Catemeric O-H···O hydrogen bonds, N-H···O hydrogen bonds | [8] |
| 3-Chlorobenzoic Acid | P2₁/c | a=13.793, b=3.874, c=12.872; β=107.59 | Dimeric O-H···O hydrogen bonds, C-H···O interactions | CSD Refcode: CLBZAP10 |
| 2-Acetylaminobenzoic Acid | Fdd2 | a=10.848, b=30.264, c=10.577 | N-H···O and O-H···O hydrogen bonds | [9] |
Note: Data for 3-Chlorobenzoic Acid is sourced from the Cambridge Structural Database (CSD). Researchers are encouraged to consult the CSD for the most comprehensive crystallographic data.[10]
Key Insights from Comparative Analysis:
-
Hydrogen Bonding: A recurring motif in these structures is the formation of hydrogen-bonded dimers through the carboxylic acid groups. The amino group also actively participates in hydrogen bonding, often linking these dimers into more extended networks. For this compound derivatives, it is highly probable that similar hydrogen bonding patterns will be observed.
-
Halogen Interactions: The presence of chlorine and fluorine atoms introduces the possibility of halogen bonding and other weak interactions, which can further influence the crystal packing. The nature and geometry of these interactions will be a key point of analysis for any new structures.[11]
-
Polymorphism: As seen with p-aminobenzoic acid, polymorphism (the ability of a compound to exist in more than one crystal form) is a common phenomenon in organic molecules.[8][12] It is crucial to be aware that different crystallization conditions may yield different polymorphs of this compound derivatives, each with unique physical properties.
Part 3: A Broader Perspective: Comparison with Other Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques.
Comparative Overview of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions in the solid state. | Definitive structural elucidation. | Requires high-quality single crystals, which can be difficult to obtain. Provides no information on the solution-state structure. |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" of a crystalline solid, useful for phase identification, polymorph screening, and determination of crystallinity.[13] | Rapid and non-destructive. Can be used on polycrystalline powders. | Provides limited structural information compared to single-crystal XRD. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the molecular structure in solution, including connectivity of atoms and the chemical environment of nuclei (e.g., ¹H, ¹³C, ¹⁹F). | Provides detailed structural information in solution. Non-destructive. | Does not provide information on the solid-state packing or intermolecular interactions. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H) based on their vibrational frequencies. | Rapid and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity and provides accurate molecular weight information. | Does not provide information on the 3D structure or connectivity of atoms. |
Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: The synergistic relationship between various analytical techniques for comprehensive structural elucidation.
Conclusion: An Integrated Approach to Structural Analysis
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for understanding their structure-property relationships. While obtaining high-quality single crystals can be a significant hurdle, a systematic approach to crystallization, coupled with a thorough understanding of the data that can be obtained from X-ray diffraction, is essential for success.
By integrating the definitive solid-state structural information from X-ray crystallography with data from other analytical techniques such as NMR, IR, and mass spectrometry, researchers can achieve a comprehensive understanding of these valuable compounds. The comparative data and methodologies presented in this guide provide a solid foundation for the successful crystallographic analysis and characterization of novel this compound derivatives, ultimately accelerating their application in drug discovery and materials science.
References
- 1. Crystal structure of 2-Aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. sptlabtech.com [sptlabtech.com]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
Benchmarking the Efficacy of Catalysts for 6-Amino-3-chloro-2-fluorobenzoic Acid Synthesis
An In-Depth Technical Guide
Introduction: The Strategic Importance of 6-Amino-3-chloro-2-fluorobenzoic Acid
This compound is a highly functionalized anthranilic acid derivative. Its strategic importance in the pharmaceutical and agrochemical industries cannot be overstated. The unique arrangement of its substituents—an amine, a carboxylic acid, and two different halogens—makes it a versatile scaffold for building complex molecular architectures. Specifically, it serves as a critical precursor for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. The efficiency, selectivity, and cost-effectiveness of its synthesis are therefore paramount for drug discovery and development pipelines.
This guide provides a comparative analysis of catalytic systems for the synthesis of this key intermediate. We will explore two primary synthetic disconnections, benchmarking the catalysts integral to each pathway. Our analysis is grounded in mechanistic principles and supported by representative experimental data to provide researchers, scientists, and drug development professionals with a robust framework for catalyst selection and process optimization.
Synthetic Strategy Overview: Two Competing Catalytic Pathways
The synthesis of this compound can be approached from two principal retrosynthetic pathways, each relying on a distinct catalytic transformation as the key step.
-
Pathway A: Catalytic Amination. This route involves the direct introduction of an amino group onto a di-halogenated benzoic acid precursor, such as 3,6-dichloro-2-fluorobenzoic acid, via a C-N cross-coupling reaction. The core of this pathway is a benchmark comparison between Palladium and Copper catalytic systems.
-
Pathway B: Catalytic Reduction. This alternative strategy begins with a nitro-substituted precursor, 3-chloro-2-fluoro-6-nitrobenzoic acid. The key transformation is the reduction of the nitro group to a primary amine. This section will compare common catalytic hydrogenation and chemical reduction methods.
Caption: Primary retrosynthetic pathways for this compound.
Pathway A: Comparative Efficacy in Catalytic Amination
The direct amination of an aryl halide is one of the most powerful methods for forming C-N bonds. The choice of catalyst—typically based on palladium or copper—is critical and depends on factors like cost, substrate reactivity, and functional group tolerance. The starting material for this pathway is 3,6-dichloro-2-fluorobenzoic acid, and the nitrogen source is typically aqueous ammonia or an ammonia surrogate.[1]
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency, often under mild conditions.[2] The efficacy of this reaction is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium center.
Mechanistic Rationale: The catalytic cycle (see diagram below) involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, turnover-limiting reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The challenge with aryl chlorides is that the oxidative addition step is often slow.
Causality of Ligand Choice: Modern biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are essential for the amination of electron-rich or sterically hindered aryl chlorides.[4] Their bulkiness promotes the reductive elimination step and prevents the formation of inactive off-cycle dimeric palladium species. Furthermore, their electron-donating nature facilitates the oxidative addition of the C-Cl bond, which is notoriously less reactive than C-Br or C-I bonds.[5]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann reaction is a classical method for C-N bond formation that has seen a resurgence with the development of new ligand systems.[6] Copper catalysts offer a significant cost and toxicity advantage over palladium, making them attractive for industrial-scale synthesis.[7]
Mechanistic Rationale: While the exact mechanism can vary, it is generally accepted that a Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent reaction with the amine and reductive elimination furnishes the product. A key challenge, similar to palladium catalysis, is the low reactivity of aryl chlorides.
Causality of Ligand Choice: Traditional Ullmann reactions required harsh conditions (high temperatures, polar aprotic solvents). The development of ligands, particularly N,N'-diaryl diamines or amino acids like L-proline, has been transformative.[8][9] These ligands increase the electron density on the copper center, which accelerates the rate-limiting oxidative addition of the aryl chloride.[7] This allows the reaction to proceed at significantly lower temperatures. For a substrate with a free carboxylic acid, using a base like K₂CO₃ or K₃PO₄ is crucial for both deprotonating the amine and facilitating the catalytic cycle.[10]
Performance Comparison: Palladium vs. Copper
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) | Rationale & Causality |
| Catalyst Cost | High | Low | Palladium is a precious metal, while copper is abundant and significantly cheaper. |
| Reaction Temp. | Room Temp. to Moderate (40-100 °C) | Moderate to High (80-140 °C) | Advanced phosphine ligands enable low-temperature Pd catalysis.[2] Modern ligands have lowered temperatures for Cu, but they often remain higher than Pd.[7] |
| Ligand Sensitivity | High (often air-sensitive phosphines) | Moderate (often air-stable N- or O-based) | Biarylphosphine ligands require careful handling, while many copper ligands (e.g., phenanthroline) are more robust. |
| Substrate Scope | Very Broad | Good, but can be limited | Palladium catalysts, especially with ligands like BrettPhos, show exceptional tolerance for functional groups.[4] Copper systems can be sensitive to coordinating heterocycles.[9] |
| Yield | Generally High to Excellent | Good to Excellent | Both systems can provide high yields, but Pd systems are often more reliable across a wider range of substrates. |
| Toxicity | High | Low | Palladium has higher toxicity concerns, requiring stringent removal from the final pharmaceutical product. |
Pathway B: Comparative Efficacy in Catalytic Reduction
An alternative and highly effective route is the reduction of 3-chloro-2-fluoro-6-nitrobenzoic acid. This pathway avoids the direct C-N coupling step and instead focuses on the selective transformation of a nitro group. The choice of reduction catalyst is critical to achieve high yield while preserving the sensitive halogen substituents.
Catalytic Hydrogenation
This is a clean and efficient method where hydrogen gas is used as the reductant in the presence of a metal catalyst.
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions. It is highly efficient and the reaction typically proceeds under mild pressure and temperature conditions. Causality: The primary risk with Pd/C is hydrodehalogenation (loss of the chlorine atom). This unwanted side reaction can be mitigated by careful control of reaction conditions (temperature, pressure) or by adding a catalyst poison (e.g., diphenylsulfide) to improve selectivity.[11]
-
Raney Nickel (Raney Ni): An alternative to palladium, Raney Ni is a cost-effective catalyst that often shows excellent selectivity, with a lower tendency for dehalogenation compared to Pd/C, especially for aryl chlorides.[11]
Chemical Reduction
Chemical reduction methods avoid the need for pressurized hydrogen gas and specialized equipment, making them highly accessible in a standard laboratory setting.
-
Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using SnCl₂ in an acidic medium (e.g., HCl in ethanol) is a classic, robust, and high-yielding method.[11] Causality: This method is highly chemoselective for the nitro group and does not affect the aryl halides. The main drawback is the generation of stoichiometric tin waste, which requires appropriate disposal procedures.
Performance Comparison: Reduction Catalysts
| Catalyst / Method | Reductant | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H₂ gas (1-5 atm) | Methanol/Water, Room Temp - 60°C | High efficiency, clean workup (catalyst filtration) | Risk of hydrodehalogenation, requires pressure equipment |
| Raney Nickel | H₂ gas or Formic Acid | Methanol, Room Temp | Cost-effective, lower risk of dehalogenation[11] | Pyrophoric nature requires careful handling |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol/HCl, Reflux | Excellent chemoselectivity, no pressure needed | Generates stoichiometric tin waste, acidic conditions |
Experimental Protocols
The following protocols are representative methodologies adapted from established procedures for similar substrates.[11][12][13] They should be regarded as starting points for optimization.
Protocol 1: Copper-Catalyzed Amination of 3,6-Dichloro-2-fluorobenzoic Acid
This protocol is adapted from the ammonolysis of 2,3-dichlorobenzoic acid.[12][13]
-
Reaction Setup: To a high-pressure autoclave, add 3,6-dichloro-2-fluorobenzoic acid (1.0 eq), potassium hydroxide (1.1 eq), and water (15-20 mL per gram of starting material). Stir until a clear solution is formed.
-
Catalyst Addition: Add Copper(I) chloride (CuCl, 0.05 eq).
-
Ammonia Addition: Add a 25% aqueous ammonia solution (10-15 eq).
-
Reaction: Seal the autoclave and heat to 140-160 °C with vigorous stirring for 12-24 hours. Monitor the internal pressure.
-
Work-up: Cool the reactor to room temperature and vent carefully. Transfer the reaction mixture to a beaker and heat to reflux in a fume hood to drive off excess ammonia.
-
Isolation: Cool the solution to room temperature and acidify with 30% hydrochloric acid to a pH of ~4-5. The product will precipitate.
-
Purification: Collect the solid by suction filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Caption: Workflow for Copper-Catalyzed Amination Protocol.
Protocol 2: Catalytic Reduction of 3-Chloro-2-fluoro-6-nitrobenzoic Acid with SnCl₂
This protocol is adapted from standard procedures for reducing chloro-nitrobenzoic acids.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-2-fluoro-6-nitrobenzoic acid (1.0 eq) in ethanol (10-15 mL per gram).
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid (4-5 mL per gram of SnCl₂·2H₂O).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization: Slowly add a concentrated sodium hydroxide solution to the mixture with vigorous stirring until the pH is basic (pH ~8-9). This will precipitate tin salts.
-
Isolation: Filter the mixture to remove the tin salts. Acidify the filtrate with HCl to a pH of ~4-5 to precipitate the product.
-
Purification: Collect the solid by suction filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed if necessary.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved via either catalytic amination or catalytic reduction. The optimal choice of catalyst and pathway depends on the specific project requirements.
-
For Scalability and Cost-Effectiveness: The Copper-Catalyzed Amination (Pathway A) or Catalytic Hydrogenation with Raney Nickel (Pathway B) are highly attractive. Copper is significantly cheaper than palladium, and Raney Nickel is a cost-effective hydrogenation catalyst.
-
For Versatility and Speed in Discovery Chemistry: The Palladium-Catalyzed Buchwald-Hartwig Amination (Pathway A) is often superior. Despite the higher cost, its reliability, broad functional group tolerance, and milder reaction conditions allow for rapid access to analogues for biological screening.[4]
-
For Standard Laboratory Equipment: The Chemical Reduction with SnCl₂ (Pathway B) is the most accessible method, as it avoids the need for specialized high-pressure equipment while offering excellent chemoselectivity.[11]
Ultimately, a thorough evaluation of catalyst loading, reaction conditions, and downstream purification costs is necessary to identify the most efficient and economical process for a given application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 10. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to In Vitro Testing Protocols for Novel Compounds Derived from 6-Amino-3-chloro-2-fluorobenzoic Acid
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from the parent molecule, 6-Amino-3-chloro-2-fluorobenzoic acid. The inclusion of fluorine, a highly electronegative atom, into small molecules can significantly enhance their metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery.[1] Our focus will be on establishing a logical, tiered screening process to elucidate the potential therapeutic applications of these compounds, specifically in the realms of oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and the rationale behind their selection and execution.
Section 1: Foundational Rationale for In Vitro Screening
The initial phase of drug discovery for novel chemical entities necessitates a robust and efficient screening cascade to identify and characterize potential biological activity. In vitro assays serve as a cost-effective and rapid primary evaluation tool, offering critical insights into a compound's potency and mechanism of action before advancing to more complex and resource-intensive in vivo studies.[2][3] For derivatives of this compound, a scaffold amenable to diverse functionalization, a multi-pronged screening approach is warranted. We will explore three primary areas of therapeutic interest based on the common bioactivities of fluorinated aromatic compounds:
-
Cytotoxicity (Anticancer Potential): Assessing the ability of the compounds to selectively kill cancer cells.
-
Anti-inflammatory Activity: Evaluating the potential to modulate key inflammatory pathways.
-
Antimicrobial Activity: Determining the efficacy against pathogenic bacteria.
This guide will compare and contrast the primary assays within each category, providing the necessary detail to implement them effectively and interpret the resulting data.
Section 2: Assessing Anticancer Potential: A Focus on Cytotoxicity
A primary objective in oncology drug discovery is to identify compounds that are toxic to cancer cells while sparing healthy ones.[4] Our initial screen will therefore focus on quantifying the cytotoxic effects of the novel derivatives across a panel of relevant cell lines.
The Workhorse of Viability Testing: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for its simplicity, reproducibility, and suitability for high-throughput screening.[4][5] It provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[6]
Causality Behind Experimental Choices: The principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous human cell line (e.g., HEK293) in appropriate media.[4]
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of each derivative in DMSO.
-
Perform serial dilutions of the test compounds in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[5]
-
Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a no-treatment control.[5]
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Presentation and Interpretation
The results should be summarized to determine the IC50 value for each compound on each cell line. A lower IC50 value indicates greater potency.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293 IC50 / Cancer Cell IC50) |
| Derivative 1 | 8.5 | 12.2 | >100 | >11.8 (for MCF-7) |
| Derivative 2 | 25.1 | 30.5 | >100 | >4.0 (for MCF-7) |
| Doxorubicin (Control) | 0.9 | 1.2 | 5.4 | 6.0 |
A high selectivity index is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells.[4]
Workflow Visualization
Caption: Workflow for the MTT cytotoxicity assay.
Section 3: Uncovering Anti-inflammatory Properties
Chronic inflammation is a key factor in many diseases, making anti-inflammatory compounds highly sought after.[11] The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a common strategy for anti-inflammatory drugs.[12][13]
Targeting a Master Regulator: NF-κB Activation Assay
This assay determines if the compounds can inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.
Causality Behind Experimental Choices: In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Inflammatory stimuli, like lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][14] We can measure the inhibition of this translocation as a marker of anti-inflammatory activity.
Experimental Protocol: NF-κB Nuclear Translocation Assay
-
Cell Culture and Treatment:
-
Use a relevant cell line, such as RAW 264.7 macrophage cells.
-
Seed cells in a 96-well imaging plate.
-
Pre-treat cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm.
-
The ratio of nuclear to cytoplasmic fluorescence indicates the extent of NF-κB translocation.
-
Alternative Anti-inflammatory Assays
For a broader screening approach, simpler, non-cell-based assays can be employed initially.
-
Protein Denaturation Inhibition Assay: This assay measures the ability of a compound to prevent the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin, which is a hallmark of inflammation.[15][16]
-
Membrane Stabilization Assay: This method assesses the ability of a compound to stabilize red blood cell membranes against heat-induced lysis, which is analogous to the stabilization of lysosomal membranes during inflammation.[16]
Data Presentation and Comparison
| Compound | NF-κB Translocation Inhibition (IC50, µM) | Protein Denaturation Inhibition (%) at 100 µg/mL | Membrane Stabilization (%) at 100 µg/mL |
| Derivative 1 | 15.8 | 65.2 | 72.5 |
| Derivative 3 | 42.1 | 48.9 | 55.1 |
| Dexamethasone (Control) | 0.1 | 85.4 | 90.3 |
Signaling Pathway Visualization
Caption: Simplified NF-kB signaling pathway.
Section 4: Gauging Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[17] Derivatives of this compound will be screened for their ability to inhibit bacterial growth.
Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism in vitro.[17][19]
Causality Behind Experimental Choices: This method exposes the bacteria to a series of two-fold dilutions of the test compound in a liquid growth medium.[17] This allows for a precise determination of the concentration at which bacterial growth is inhibited, providing a key metric for the compound's potency.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight.
-
Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12.
-
Add 200 µL of the test compound (at twice the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[19]
-
Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[19]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[19]
-
-
Reading and Interpretation:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
-
Alternative: Agar Disk Diffusion
The disk diffusion method is a simpler, qualitative screening method.[17][18] Filter paper discs containing the test compound are placed on an agar plate inoculated with the test microorganism. The diameter of the zone of growth inhibition around the disc indicates the compound's activity.[17] This can be a useful preliminary screen before performing the more quantitative MIC assay.
Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 4 | 8 | 16 |
| Derivative 5 | >128 | >128 |
| Ciprofloxacin (Control) | 0.25 | 0.015 |
Workflow Visualization
Caption: Workflow for the broth microdilution MIC assay.
Section 5: Conclusion and Future Directions
This guide outlines a strategic in vitro testing cascade for novel derivatives of this compound. By systematically evaluating these compounds for cytotoxic, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify promising lead candidates for further development. The protocols described herein are established, reliable, and provide a solid foundation for initial drug discovery efforts. Positive results from this screening cascade would warrant further investigation into the specific mechanisms of action and progression into preclinical in vivo models.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. kosheeka.com [kosheeka.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. journalajrb.com [journalajrb.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. raybiotech.com [raybiotech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. bbrc.in [bbrc.in]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 6-Amino-3-chloro-2-fluorobenzoic Acid
As researchers and developers, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of complex molecules like 6-Amino-3-chloro-2-fluorobenzoic acid, a halogenated aromatic compound, are governed by strict protocols designed to mitigate risk. This guide provides a detailed operational plan for its proper disposal, grounded in established safety principles. While this document offers a comprehensive framework, the specific Safety Data Sheet (SDS) for the compound you are using is the ultimate and authoritative source of information and must be consulted before any handling or disposal occurs[1].
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal procedures. Based on data from structurally similar halogenated benzoic acids, a clear hazard profile emerges. The presence of chlorine and fluorine atoms on the aromatic ring places this compound firmly in the category of halogenated organic waste, which requires specialized disposal pathways to prevent the formation of persistent environmental pollutants[1][2].
Table 1: Summary of Potential Hazards This table is compiled from data on structurally analogous compounds. Always refer to the specific SDS for definitive classifications.
| Hazard Classification | GHS Category | Description of Risk | Supporting Sources |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact. | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious, potentially damaging, eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if dust is inhaled. | [3][4][5] |
| Acute Toxicity (Oral) | Potential Category 3 | Based on similar compounds, may be toxic if swallowed. | [5] |
| Chronic Aquatic Toxicity | Potential Category 2 | May be toxic to aquatic life with long-lasting effects. | [6] |
The primary causality for these stringent protocols is the compound's identity as a halogenated aromatic acid. Improper disposal, such as mixing with non-halogenated waste or discarding into drains, can lead to environmental contamination and significantly increase the complexity and cost of waste management[2].
Pre-Disposal Operations: Safe Handling and Waste Segregation
Safe disposal begins long before the waste container is full. It starts with correct handling and rigorous segregation during the experimental process itself.
Engineering Controls and Personal Protective Equipment (PPE)
All handling and aliquoting of this compound must be performed within a certified chemical fume hood to minimize the risk of inhaling fine dust particles[1]. The work area should be clean, and emergency safety showers and eyewash stations must be readily accessible[3][4].
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, mitigating the risk of skin irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne dust particles that can cause serious irritation[3][5]. |
| Body Protection | A standard, buttoned laboratory coat. | Protects skin and personal clothing from accidental contamination[4]. Contaminated clothing must be removed and washed before reuse[3]. |
| Respiratory Protection | A NIOSH-approved respirator may be required for large spills or if engineering controls fail. | Prevents the inhalation of dust, which can cause respiratory tract irritation[5]. |
The Cardinal Rule: Segregation of Halogenated Waste
The single most critical step in the disposal workflow is the strict segregation of halogenated waste. Halogenated organic compounds must be collected in a waste stream separate from non-halogenated organic waste[1][2]. This is because the disposal methods, particularly incineration, differ significantly. Halogenated compounds can produce acidic gases like hydrogen chloride and hydrogen fluoride upon combustion, requiring specialized scrubbers in the incinerator flue gas system[5].
Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the safe collection and disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Categorization
-
Immediately classify any solid this compound, as well as any disposable materials contaminated with it (e.g., weigh paper, gloves, pipette tips, solvent rinsates), as Hazardous Halogenated Organic Waste [1][7].
Step 2: Container Selection
-
Select a designated waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly sealing lid is appropriate[2].
-
The container must be in good condition, free from leaks or cracks.
Step 3: Waste Labeling
-
As soon as the first particle of waste is added, label the container clearly[1][2].
-
The label must include, at a minimum:
-
The words "Hazardous Waste "[1]
-
The full, unabbreviated chemical name: "This compound "
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
Step 4: Waste Accumulation and Storage
-
Collect all waste, including rinsates from cleaning contaminated glassware, in the designated halogenated waste container[1].
-
Always keep the waste container closed when not actively adding waste[2].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the operator and located at or near the point of generation[2].
-
Ensure the waste container is stored in secondary containment to prevent spills from spreading[2].
Step 5: Final Disposal Arrangement
-
Do not dispose of this chemical down the drain or in regular trash[3][4].
-
Once the container is full or you have finished the project, arrange for disposal through your institution's Environmental Health and Safety (EHS) office[1]. They will coordinate with a licensed hazardous waste disposal facility for final treatment, which typically involves high-temperature incineration[5][8].
Emergency Procedures: Small Spill Management
In the event of a small, contained spill of solid this compound:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure PPE: Don the appropriate PPE as listed in Table 2.
-
Control Dust: Avoid any actions that could make the solid airborne. Do not sweep with a dry broom.
-
Contain and Collect: Gently cover the spill with an inert absorbent material. Carefully sweep or shovel the material into your designated hazardous waste container[3][4][5].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous halogenated waste[1].
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Visualized Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard recognition, proper PPE usage, strict waste segregation, and institution-specific EHS procedures, researchers can ensure that these valuable chemical tools do not become a liability to themselves or the environment. Always prioritize safety and let the Safety Data Sheet be your primary guide.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. uakron.edu [uakron.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 6-Amino-3-chloro-2-fluorobenzoic acid
A Proactive Safety Framework for Handling 6-Amino-3-chloro-2-fluorobenzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to establish a robust framework for personal protective equipment (PPE), operational protocols, and disposal plans. Our approach is grounded in the principle of proactive risk mitigation, ensuring that every experimental choice is underpinned by a deep understanding of potential hazards.
Hazard Analysis: A Synthesis of Available Data
A thorough review of safety data for analogous compounds, including 3-Chlorobenzoic acid, 2-Amino-6-fluorobenzoic acid, and 2-Amino-3-chloro-5-fluorobenzoic acid, reveals a consistent hazard profile.[1][2][3][4][5][6] Based on this analysis, we can reasonably anticipate that this compound will exhibit the following hazardous properties:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][4][5][6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3][4][5]
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is imperative for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | ANSI Z87.1[7] | Provides primary protection against splashes and dust, with the face shield offering a secondary barrier.[2][7] |
| Hands | Chemically Resistant Gloves (e.g., Nitrile) | EN 374 | Protects against direct skin contact. Gloves must be inspected before use and changed regularly.[8] |
| Body | Flame-Resistant Laboratory Coat | NFPA 2112 | Protects skin and personal clothing from splashes and spills.[7] |
| Feet | Closed-Toed Shoes | ASTM F2413 | Protects feet from spills and falling objects.[8] |
| Respiratory | N95 Respirator (or higher) | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[9] |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2][6]
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, before beginning work.
Donning PPE: A Deliberate Process
The following diagram illustrates the correct sequence for donning PPE to ensure complete protection.
Caption: PPE Donning Workflow
Handling the Compound
-
Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located outside the hood, use a contained vessel for transport.
-
Transfers: Use a spatula or other appropriate tool for solid transfers. Avoid creating dust.[1]
-
In Solution: When working with the compound in solution, handle it with the same level of caution as the solid form.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves: Remove gloves first, turning them inside out as you do so.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat: Remove your lab coat, rolling it inward to contain any potential contaminants.
-
Respirator: Remove the respirator from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Waste Collection: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[11]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[11]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in the regular trash.[11]
-
Empty Containers: The first rinse of an empty container must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[11]
Conclusion: A Culture of Safety
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment. The principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous adherence to handling and disposal procedures are the cornerstones of responsible scientific research.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. 3-Chloro-2-fluorobenzoic acid 98 161957-55-7 [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
